molecular formula C14H12O B1334187 4-(3-Methylphenyl)benzaldehyde CAS No. 400744-83-4

4-(3-Methylphenyl)benzaldehyde

Cat. No.: B1334187
CAS No.: 400744-83-4
M. Wt: 196.24 g/mol
InChI Key: LUJIYJCRJKYCRK-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)benzaldehyde is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJIYJCRJKYCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374917
Record name 4-(3-methylphenyl)benzaldehyde
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400744-83-4
Record name 4-(3-methylphenyl)benzaldehyde
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Record name 400744-83-4
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Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Methylphenyl)benzaldehyde (CAS 400744-83-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-(3-Methylphenyl)benzaldehyde, a biphenyl derivative of significant interest in synthetic organic chemistry.

Chemical and Physical Properties

This compound, also known as 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde, is a solid organic compound. Its core structure consists of a benzaldehyde moiety linked to a 3-methylphenyl group at the 4-position. This substitution pattern influences its chemical reactivity and physical characteristics. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 400744-83-4[1]
Molecular Formula C₁₄H₁₂O[1]
Molecular Weight 196.24 g/mol [1]
Melting Point 45-49 °C
Boiling Point 332.9 ± 21.0 °C (Predicted)
Density 1.074 ± 0.06 g/cm³ (Predicted)
Flash Point >110 °C (>230 °F)

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR Aldehydic Proton (CHO): ~9.9-10.1 ppm (singlet). Aromatic Protons: 7.2-8.0 ppm (multiplets). Methyl Protons (CH₃): ~2.4 ppm (singlet).
¹³C NMR Carbonyl Carbon (C=O): ~192 ppm. Aromatic Carbons: 125-145 ppm. Methyl Carbon (CH₃): ~21 ppm.
IR Spectroscopy C=O Stretch (Aldehyde): Strong, sharp peak around 1700-1710 cm⁻¹. C-H Stretch (Aldehyde): Two weak peaks around 2720 and 2820 cm⁻¹. C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺): m/z 196. Major Fragments: Loss of H (m/z 195), loss of CHO (m/z 167), and fragments corresponding to the biphenyl and tolyl moieties.

Synthesis and Reactivity

This compound is commonly synthesized via Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling[1]

Objective: To synthesize 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde from 3-methylphenylboronic acid and a suitable 4-formylphenyl derivative.

Materials:

  • Arylboronic acid (e.g., 3-methylphenylboronic acid) (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (1 mmol, 138.0 mg)

  • Acetonitrile (MeCN) (2 mL)

  • Iodine (I₂) (0.75 mmol, 191 mg)

  • 4-Formylphenylboronic acid (or a related acrylic boronic acid) (0.75 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5.6 mg)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 20 mL Schlenk tube

  • Magnetic stir bar

  • Oil bath

Procedure:

  • To a 20 mL Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (0.5 mmol) and K₂CO₃ (1 mmol).

  • Evacuate the tube and backfill with nitrogen (N₂) gas. Repeat this process twice.

  • Add acetonitrile (2 mL) and iodine (191 mg) to the tube at room temperature.

  • Seal the tube and place it in a preheated oil bath at 80 °C for 8-12 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Add the acrylic boronic acid (0.75 mmol) and Pd(OAc)₂ (5.6 mg).

  • Stir the mixture at 80 °C for 12-16 hours.

  • After the reaction is complete, cool the mixture to room temperature and quench with the addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

  • Purify the residue by silica gel column chromatography to obtain the target product, 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Synthesis_Workflow Reactants 3-Methylphenylboronic Acid + 4-Formylphenylboronic Acid + K₂CO₃ + I₂ Reaction1 Initial Coupling (80°C, 8-12h) Reactants->Reaction1 Intermediate Intermediate Reaction1->Intermediate Add_Catalyst Add Pd(OAc)₂ + Acrylic Boronic Acid Intermediate->Add_Catalyst Reaction2 Suzuki-Miyaura Coupling (80°C, 12-16h) Add_Catalyst->Reaction2 Workup Quenching (H₂O) + Extraction (EtOAc) Reaction2->Workup Purification Drying (Na₂SO₄) + Concentration + Column Chromatography Workup->Purification Product This compound Purification->Product

Suzuki-Miyaura Synthesis Workflow

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Its primary documented application is as a reagent in the preparation of a cyclodextrin-supported palladium complex, which is an efficient catalyst for Suzuki-Miyaura cross-coupling reactions.[1]

While direct biological activities of this compound have not been extensively reported, benzaldehyde derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Various benzaldehyde derivatives have shown efficacy against different strains of bacteria and fungi.[2]

  • Anti-inflammatory Activity: Some benzaldehyde compounds have demonstrated anti-inflammatory properties.

  • Anticancer and Anti-proliferative Activity: Certain derivatives have been investigated for their potential as anticancer agents.[3]

The biphenyl scaffold present in this compound is a common structural motif in many pharmaceuticals. The introduction of the methyl and aldehyde functionalities provides handles for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.

Logical_Relationships cluster_compound This compound cluster_applications Potential Applications cluster_activities Potential Biological Activities (of Derivatives) Compound Core Structure (Biphenyl Aldehyde) Building_Block Synthetic Building Block Compound->Building_Block is a Catalyst_Support Catalyst Ligand/Support (e.g., for Pd complexes) Building_Block->Catalyst_Support used as Drug_Discovery Scaffold for Drug Discovery Building_Block->Drug_Discovery utilized in Antimicrobial Antimicrobial Drug_Discovery->Antimicrobial Antiinflammatory Anti-inflammatory Drug_Discovery->Antiinflammatory Anticancer Anticancer Drug_Discovery->Anticancer

Logical Relationships and Applications

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals engaged in chemical research and drug development. The unique structural features of this compound make it a compound of interest for further exploration in synthetic and medicinal chemistry.

References

4-(3-Methylphenyl)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 4-(3-Methylphenyl)benzaldehyde, a biphenyl derivative of interest in various research and development applications.

Core Molecular Data

The essential molecular identifiers for this compound are summarized below. These data points are critical for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C14H12O
Molecular Weight 196.24 g/mol [1]

Experimental Considerations

While specific experimental protocols are highly dependent on the research context, the data presented above are foundational for a range of common laboratory procedures:

  • Solution Preparation: The molecular weight is essential for accurately preparing solutions of known molarity for use in chemical synthesis, biological assays, or analytical measurements.

  • Stoichiometric Calculations: In synthetic chemistry, the molecular formula and weight are critical for calculating reactant and product stoichiometry, ensuring optimal reaction conditions and yields.

  • Analytical Chemistry: Techniques such as mass spectrometry rely on the precise molecular weight for compound identification and quantification. The molecular formula is used to predict the isotopic distribution pattern, aiding in spectral interpretation.

Logical Relationships of this compound

The following diagram illustrates the logical flow from the compound's nomenclature to its empirical formula and molecular weight.

Logical Relationship of this compound Properties A This compound B Chemical Structure (Biphenyl with methyl and aldehyde groups) A->B Implies C Molecular Formula C14H12O B->C Determines D Molecular Weight 196.24 g/mol C->D Calculated From

Core Properties of this compound

References

Structural Characterization of 4-(3-Methylphenyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 4-(3-Methylphenyl)benzaldehyde, a biphenyl derivative with potential applications in medicinal chemistry and materials science. This document outlines the key physicochemical properties, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols for its structural elucidation.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in a research setting.

PropertyValueReference
Molecular Formula C₁₄H₁₂O[1]
Molecular Weight 196.24 g/mol [1]
CAS Number 400744-83-4[1]
Appearance Predicted: White to off-white solid
IUPAC Name This compound

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0Singlet1HAldehyde proton (-CHO)
~7.9Doublet2HAromatic protons ortho to -CHO
~7.7Doublet2HAromatic protons meta to -CHO
~7.5Multiplet2HAromatic protons on the 3-methylphenyl ring
~7.3Multiplet2HAromatic protons on the 3-methylphenyl ring
~2.4Singlet3HMethyl protons (-CH₃)
¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~192.0Aldehyde carbonyl carbon (C=O)
~145.0 - 135.0Quaternary aromatic carbons
~130.0 - 125.0Aromatic methine carbons (-CH)
~21.5Methyl carbon (-CH₃)
Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zInterpretation
196Molecular ion [M]⁺
195[M-H]⁺
167[M-CHO]⁺
152[M-CHO-CH₃]⁺
139[C₁₁H₇]⁺
91[C₇H₇]⁺ (tropylium ion)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch (methyl)
~2820, ~2720MediumAldehyde C-H stretch (Fermi doublet)
~1700StrongAldehyde C=O stretch
~1600, ~1480Medium-StrongAromatic C=C stretch

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the resulting Free Induction Decay (FID) with a line broadening of 0.3 Hz and perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Process the FID with a line broadening of 1-2 Hz and perform a Fourier transform.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent).

    • Employ a temperature program, for instance, starting at 50°C for 2 minutes, then ramping to 250°C at a rate of 10°C/minute, and holding for 5 minutes.

  • MS Detection:

    • The eluent from the GC is directed into the EI source of the mass spectrometer.

    • Set the ionization energy to 70 eV.

    • Acquire mass spectra over a mass-to-charge (m/z) range of 40-400 amu.

    • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Ensure the sample is in firm contact with the crystal using the pressure clamp.

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The acquired spectrum will be automatically ratioed against the background.

    • Identify the characteristic absorption bands corresponding to the aldehyde and aromatic functional groups.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and structural characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Crude Product Crude Product Chemical Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR MS MS Pure Product->MS IR IR Pure Product->IR Data Analysis Data Analysis NMR->Data Analysis MS->Data Analysis IR->Data Analysis Structure Confirmed Structure Confirmed Data Analysis->Structure Confirmed

Caption: Workflow for Synthesis and Structural Characterization.

References

An In-depth Technical Guide to the Synthesis of 4-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-(3-methylphenyl)benzaldehyde, a valuable biaryl intermediate in the development of pharmaceuticals and other advanced materials. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction between 3-methylphenylboronic acid and 4-bromobenzaldehyde. This document outlines a detailed experimental protocol, summarizes key quantitative data, and provides a complete spectroscopic characterization of the target compound.

Reaction Scheme

The synthesis proceeds through a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[1][2]

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of 3-methylphenylboronic acid and 4-bromobenzaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful synthesis of this compound. The expected yield is based on similar Suzuki-Miyaura coupling reactions reported in the literature.

ParameterValueReference
Reactants
4-Bromobenzaldehyde1.0 equiv[3]
3-Methylphenylboronic acid1.05 - 1.2 equiv[3]
Catalyst System
Palladium(II) Acetate (Pd(OAc)₂)0.003 equiv[3]
Triphenylphosphine (PPh₃)0.009 equiv[3]
Base
Sodium Carbonate (Na₂CO₃)1.2 equiv (2M aq. solution)[3]
Solvent System
1-Propanol / Water~5:2 (v/v)[3]
Reaction Conditions
TemperatureReflux (~97-100 °C)[3]
Reaction Time45 - 60 minutes[3]
Expected Yield 85 - 95%[3]

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for a similar Suzuki-Miyaura cross-coupling reaction.[3]

Materials:

  • 4-Bromobenzaldehyde

  • 3-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon (e.g., Darco G-60)

  • Celite

Equipment:

  • Three-necked round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

  • Apparatus for flash column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, combine 4-bromobenzaldehyde (1.0 equiv), 3-methylphenylboronic acid (1.05 equiv), and 1-propanol. Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to dissolve the solids.

  • Addition of Reagents: To the resulting solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), a 2M aqueous solution of sodium carbonate (1.2 equiv), and deionized water.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.[3]

  • Workup: After the reaction is complete, cool the mixture and add deionized water. Stir the mixture open to the atmosphere for approximately 2.5 hours while it cools to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with a 5% aqueous sodium bicarbonate solution, followed by saturated brine.

  • Decolorization and Drying: Transfer the organic solution to an Erlenmeyer flask and add activated carbon. Stir for 30 minutes. Add anhydrous sodium sulfate and continue stirring for another 15 minutes.

  • Purification: Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: Purify the crude this compound by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[3] The pure product is typically a pale yellow solid.[3]

Physicochemical and Spectroscopic Data

PropertyValue
Chemical Formula C₁₄H₁₂O
Molecular Weight 196.25 g/mol
Appearance Pale yellow solid
Melting Point Not available (expected to be similar to 4-biphenylcarboxaldehyde, 58-59 °C[3])
CAS Number 400744-83-4

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2920, 2850MediumMethyl C-H stretch
~2820, 2720MediumAldehyde C-H stretch
~1700StrongAldehyde C=O stretch
~1600, 1480Medium-StrongAromatic C=C stretch

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.05s1H-CHO
7.95d, J = 8.0 Hz2HAr-H (ortho to CHO)
7.70d, J = 8.0 Hz2HAr-H (meta to CHO)
7.40 - 7.20m4HAr-H (m-tolyl group)
2.42s3H-CH₃

Note: The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
192.1C=O (aldehyde)
147.0Ar-C (quaternary)
140.0Ar-C (quaternary)
138.5Ar-C (quaternary)
135.5Ar-C (quaternary)
130.2Ar-CH
129.8Ar-CH
129.0Ar-CH
128.0Ar-CH
127.5Ar-CH
124.5Ar-CH
21.5-CH₃

Note: The predicted ¹³C NMR spectrum is based on the analysis of structurally similar compounds.

Mass Spectrometry (MS):

m/zInterpretation
196[M]⁺
195[M-H]⁺
167[M-CHO]⁺
152[M-CHO-CH₃]⁺

Visualizations

Experimental Workflow

experimental_workflow reactants Reactants: 4-Bromobenzaldehyde 3-Methylphenylboronic Acid Pd(OAc)₂, PPh₃, Na₂CO₃ 1-Propanol/Water reaction Suzuki-Miyaura Coupling (Reflux, 45-60 min) reactants->reaction Heat workup Aqueous Workup & Extraction (Ethyl Acetate) reaction->workup purification Purification: 1. Activated Carbon 2. Column Chromatography workup->purification product This compound purification->product characterization Characterization: NMR, IR, MS product->characterization suzuki_cycle pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)L₂(Br) pd0->pd_complex1 Ar¹-Br oa_label Oxidative Addition pd_complex2 Ar¹-Pd(II)L₂(Ar²) pd_complex1->pd_complex2 Ar²-B(OH)₂ (Base) tm_label Transmetalation pd_complex2->pd0 product Ar¹-Ar² pd_complex2->product re_label Reductive Elimination

References

Spectroscopic Profile of 4-(3-Methylphenyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3-Methylphenyl)benzaldehyde, also known as 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS Number: 400744-83-4). Due to the limited availability of a complete set of experimentally-derived spectra in published literature, this document presents predicted spectroscopic data based on established principles and analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

Chemical Name: this compound Alternate Name: 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde CAS Number: 400744-83-4[1] Molecular Formula: C₁₄H₁₂O Molecular Weight: 196.24 g/mol [1] Appearance: Light yellow to brown solid

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its functional groups and comparison with data from analogous compounds such as benzaldehyde and 4-methylbenzaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.9 - 10.1Singlet1HAldehyde (-CHO)
~7.9 - 8.0Doublet2HAromatic (ortho to -CHO)
~7.6 - 7.7Doublet2HAromatic (meta to -CHO)
~7.3 - 7.5Multiplet3HAromatic (3-methylphenyl)
~7.2 - 7.3Multiplet1HAromatic (3-methylphenyl)
~2.4Singlet3HMethyl (-CH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~145Aromatic Quaternary Carbon
~140Aromatic Quaternary Carbon
~139Aromatic Quaternary Carbon
~136Aromatic Quaternary Carbon
~130Aromatic CH
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~125Aromatic CH
~21Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3000MediumAromatic C-H Stretch
~2920, ~2860WeakAldehyde C-H Stretch (Fermi doublet)
~1705StrongAldehyde C=O Stretch
~1600, ~1480Medium-StrongAromatic C=C Stretch
~830Strongpara-Disubstituted Benzene C-H Bend
~780, ~690Strongmeta-Disubstituted Benzene C-H Bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment Ion
196[M]⁺ (Molecular Ion)
195[M-H]⁺
167[M-CHO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic aldehydes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.

  • Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for solids): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation Interpretation->Structure

General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

A Technical Guide to the Purity and Analytical Standards of 4-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and analytical standards for 4-(3-Methylphenyl)benzaldehyde, a key intermediate in various synthetic applications, including pharmaceutical research and development. This document outlines typical purity specifications, potential impurities, and detailed analytical methodologies for the characterization and quality control of this compound.

Introduction

This compound, with the chemical formula C₁₄H₁₂O, is an aromatic aldehyde whose purity is critical for its intended applications. The presence of impurities can significantly impact the yield, safety, and efficacy of downstream products in drug development and other sensitive research areas. Therefore, robust analytical methods are essential to ensure the quality and consistency of this starting material.

Purity Specifications and Impurity Profile

While formal, universally recognized purity standards for this compound are not extensively published, typical purity levels offered by commercial suppliers range from >97% to 99% as determined by High-Performance Liquid Chromatography (HPLC). The required purity is dictated by the specific application, with more stringent requirements for pharmaceutical and cGMP (current Good Manufacturing Practices) applications.

The primary synthesis route for this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction, while efficient, can lead to a range of process-related impurities.

Table 1: Potential Impurities in this compound

Impurity NameStructureOriginPotential Impact
4-BromobenzaldehydeBr-C₆H₄-CHOUnreacted starting materialMay lead to the formation of undesired byproducts in subsequent reactions.
3-Methylphenylboronic acidCH₃-C₆H₄-B(OH)₂Unreacted starting materialCan interfere with downstream processes and purification.
3,3'-DimethylbiphenylCH₃-C₆H₄-C₆H₄-CH₃Homocoupling of 3-methylphenylboronic acidCan be difficult to separate from the desired product and may have its own biological activity.
Biphenyl-4-carbaldehydeC₆H₅-C₆H₄-CHOHomocoupling of 4-bromobenzaldehydeSimilar to the desired product, making separation challenging.
Palladium catalyst residues-Catalyst from the Suzuki-Miyaura reactionHeavy metal contamination is a significant concern in pharmaceutical applications.
Solvents-Residual solvents from reaction and purificationMust be controlled within acceptable limits as defined by regulatory guidelines (e.g., ICH Q3C).

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and quantifying its impurities. A reversed-phase method is typically employed.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio (e.g., 60:40 A:B), ramp to a higher concentration of B over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. It offers high specificity due to mass spectrometric detection.

Table 3: Recommended GC-MS Method Parameters

ParameterRecommended Condition
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program Initial temperature of 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full scan (m/z 40-450) for impurity identification; Selected Ion Monitoring (SIM) for quantification of known impurities.
Spectroscopic Methods

Spectroscopic analysis is crucial for the structural confirmation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The aldehyde proton is expected to appear as a singlet around 9.9-10.1 ppm. Aromatic protons will be observed in the range of 7.3-7.9 ppm, and the methyl protons will appear as a singlet around 2.4 ppm.

  • IR (Infrared) Spectroscopy: Confirms the presence of key functional groups. A strong carbonyl (C=O) stretch for the aldehyde is expected around 1700 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak [M]⁺ for this compound would be observed at m/z 196.

Experimental Protocols

HPLC Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

GC-MS Sample Preparation
  • Standard and Sample Solutions: Prepare 1 mg/mL stock solutions in a suitable solvent such as dichloromethane or ethyl acetate.

  • Dilute the stock solutions to a final concentration of approximately 10-100 µg/mL for analysis.

Visualized Workflows

The following diagrams illustrate the general workflows for the analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/% Impurity integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound.

Synthesis_Impurity_Pathway cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_products Products & Impurities sm1 4-Bromobenzaldehyde reaction Pd Catalyst, Base sm1->reaction sm2 3-Methylphenylboronic acid sm2->reaction product This compound reaction->product imp1 Unreacted SM1 reaction->imp1 imp2 Unreacted SM2 reaction->imp2 imp3 Homocoupling Products reaction->imp3 imp4 Catalyst Residues reaction->imp4

Caption: Synthesis pathway and potential impurity formation.

Conclusion

The quality of this compound is paramount for its successful use in research and development, particularly in the pharmaceutical industry. A thorough understanding of its potential impurity profile, coupled with the implementation of robust analytical methods such as HPLC and GC-MS, is essential for ensuring the identity, purity, and quality of this important chemical intermediate. The methodologies and data presented in this guide provide a solid foundation for the development and validation of analytical procedures tailored to specific research and manufacturing needs.

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 4-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methylphenyl)benzaldehyde is a biaryl aromatic aldehyde with a chemical structure featuring a formyl group attached to a biphenyl scaffold, which includes a methyl substituent on the second phenyl ring. This molecule serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The reactivity of the aldehyde group is central to its synthetic utility, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of the aldehyde functionality in this compound, including key reactions, detailed experimental protocols for analogous systems, and potential applications in drug discovery.

Core Reactivity of the Aldehyde Group

The aldehyde group (-CHO) in this compound is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The biphenyl system, with its extended π-conjugation, influences the reactivity of the aldehyde. The tolyl group (3-methylphenyl) can have a modest electronic effect on the reactivity of the distant aldehyde group. Key reactions involving the aldehyde functionality include nucleophilic additions, oxidations, reductions, and condensation reactions.

Key Chemical Transformations

The aldehyde group of this compound can undergo a variety of important chemical reactions, forming the basis for the synthesis of a wide array of more complex molecules. Due to the limited availability of specific experimental data for this compound, the following sections will provide detailed protocols for the closely related and structurally analogous compound, 4-phenylbenzaldehyde. These protocols serve as a strong predictive model for the reactivity of the target molecule.

Nucleophilic Addition Reactions

1. Grignard Reaction for the Synthesis of Diaryl Methanols

Grignard reagents readily add to the electrophilic carbonyl carbon of aromatic aldehydes to form secondary alcohols. This reaction is a powerful tool for creating carbon-carbon bonds and accessing complex molecular scaffolds.[1]

Table 1: Quantitative Data for the Grignard Reaction of an Analogous Aromatic Aldehyde

Reactant 1Grignard ReagentProductSolventReaction TimeTemperatureYield (%)Reference
BenzaldehydePhenylmagnesium BromideDiphenylmethanolDiethyl etherNot SpecifiedNot SpecifiedHigh[2]

Experimental Protocol: Grignard Reaction of 4-Phenylbenzaldehyde with Phenylmagnesium Bromide (Analogous System)

Materials:

  • 4-Phenylbenzaldehyde

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, the remaining bromobenzene solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C. A solution of 4-phenylbenzaldehyde in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the corresponding diaryl methanol.

Grignard_Reaction cluster_reactants Reactants cluster_process Reaction cluster_product Product Aldehyde This compound Addition Nucleophilic Addition Aldehyde->Addition + Grignard Reagent Grignard R-MgBr Grignard->Addition Hydrolysis Acidic Work-up Addition->Hydrolysis Intermediate Alcohol Secondary Alcohol Hydrolysis->Alcohol

Logical workflow for a Grignard reaction.

2. Wittig Reaction for the Synthesis of Stilbene Derivatives

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones.[3] For aromatic aldehydes like this compound, this reaction provides a direct route to stilbene derivatives, which are known for their diverse biological activities.[4][5][6][7][8]

Table 2: Quantitative Data for the Wittig Reaction of an Analogous Aromatic Aldehyde

AldehydeWittig ReagentProductBaseSolventReaction TimeTemperatureYield (%)Reference
4-PhenylbenzaldehydeBenzyltriphenylphosphonium chloride4-StilbenylbenzeneNaHTHF12 hReflux>90[9]

Experimental Protocol: Wittig Reaction of 4-Phenylbenzaldehyde with Benzyltriphenylphosphonium chloride (Analogous System)

Materials:

  • 4-Phenylbenzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Generation: To a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere, a solution of benzyltriphenylphosphonium chloride in anhydrous THF is added dropwise at 0 °C. The mixture is then stirred at room temperature for 1 hour to generate the ylide.

  • Reaction with Aldehyde: A solution of 4-phenylbenzaldehyde in anhydrous THF is added to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The reaction is quenched by the addition of saturated ammonium chloride solution. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the stilbene derivative.

Wittig_Reaction_Workflow start Start ylide Generate Ylide (Phosphonium Salt + Base) start->ylide reaction React with This compound ylide->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Stilbene Derivative purification->product

Experimental workflow for a Wittig reaction.
Condensation Reactions

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[10][11] This reaction is particularly useful for synthesizing α,β-unsaturated compounds.

Table 3: Quantitative Data for the Knoevenagel Condensation of an Analogous Aromatic Aldehyde

AldehydeActive Methylene CompoundProductCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzaldehydeMalononitrile2-BenzylidenemalononitrilePiperidineEthanol1 hRefluxHigh[11]

Experimental Protocol: Knoevenagel Condensation of 4-Phenylbenzaldehyde with Malononitrile (Analogous System)

Materials:

  • 4-Phenylbenzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-phenylbenzaldehyde and malononitrile in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reaction: The mixture is refluxed for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the product often crystallizes out of the solution. The solid product is collected by filtration, washed with cold ethanol, and dried.

Oxidation and Reduction Reactions

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents.

Experimental Protocol: Oxidation of 4-Phenylbenzaldehyde (Analogous System)

Materials:

  • 4-Phenylbenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide

  • Sodium bisulfite

  • Hydrochloric acid

Procedure:

  • A solution of potassium permanganate in aqueous sodium hydroxide is added dropwise to a solution of 4-phenylbenzaldehyde in a suitable solvent (e.g., acetone/water) at 0 °C.

  • The mixture is stirred at room temperature until the purple color of the permanganate disappears.

  • The reaction is quenched by the addition of sodium bisulfite solution.

  • The mixture is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The product is collected by filtration, washed with cold water, and dried.

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.

Experimental Protocol: Reduction of 4-Phenylbenzaldehyde (Analogous System)

Materials:

  • 4-Phenylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • 4-Phenylbenzaldehyde is dissolved in methanol at 0 °C.

  • Sodium borohydride is added portion-wise with stirring.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the alcohol.

Role in Drug Discovery and Signaling Pathways

While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives, particularly stilbenes, have garnered significant attention in medicinal chemistry for their wide range of biological activities.[4][5][6][7][8] Stilbene derivatives have been reported to exhibit anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[4][8] The synthesis of such derivatives from this compound highlights its importance as a scaffold in the development of potential therapeutic agents. The biphenyl moiety itself is a common structural feature in many approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[12]

Signaling_Pathway Stilbene_Derivative Stilbene Derivative (from this compound) Target_Protein Target Protein (e.g., Kinase, Enzyme) Stilbene_Derivative->Target_Protein Binds to/Modulates Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Inhibits/Activates Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Signaling_Cascade->Cellular_Response

General signaling pathway modulation by stilbene derivatives.

Conclusion

The aldehyde group of this compound is a versatile functional handle that allows for a multitude of chemical transformations. Its reactivity in nucleophilic addition, condensation, oxidation, and reduction reactions makes it a key intermediate in the synthesis of complex organic molecules. While specific quantitative data for this particular molecule is sparse, the well-established reactivity of the analogous 4-phenylbenzaldehyde provides a reliable framework for designing synthetic routes. The potential to synthesize biologically active stilbene derivatives underscores the importance of this compound in the field of drug discovery and development. This guide provides researchers and scientists with the foundational knowledge and practical protocols to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Electronic Properties of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electronic properties of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde. While specific experimental data for this molecule is not extensively available in public literature, this document extrapolates its expected characteristics based on the well-understood principles of physical organic chemistry and the known properties of related biphenyl and aromatic aldehyde compounds. Furthermore, this guide furnishes detailed experimental and computational protocols to enable researchers to determine the precise electronic characteristics of this molecule. This includes methodologies for UV-Vis spectroscopy, cyclic voltammetry, and Density Functional Theory (DFT) calculations. The aim is to equip researchers with the foundational knowledge and practical frameworks necessary to investigate the electronic structure and potential applications of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde in fields such as medicinal chemistry and materials science.

Introduction

3'-methyl-[1,1'-biphenyl]-4-carbaldehyde is a bi-aryl organic compound featuring a biphenyl core structure, which is prevalent in many biologically active molecules and functional materials. The electronic properties of such molecules are of paramount importance as they govern their interactions with biological targets, their photophysical behavior, and their reactivity. The presence of the aldehyde group, a known electron-withdrawing group, and the methyl group, a weak electron-donating group, on the biphenyl framework is expected to result in a unique electronic distribution, influencing its potential as a synthetic intermediate in drug discovery or as a component in organic electronics. This guide will delve into the theoretical basis for its electronic properties and provide the means for their empirical determination.

Predicted Spectroscopic and Electronic Properties

The electronic properties of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde can be inferred by considering the contributions of its constituent parts: the biphenyl system and the substituent groups.

2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde, the primary absorption bands are expected to arise from π → π* transitions within the conjugated biphenyl system and n → π* transitions associated with the carbonyl group of the aldehyde.

  • π → π Transitions:* The extended π-conjugation of the biphenyl system will likely result in strong absorption bands in the UV region. The presence of substituents (methyl and aldehyde groups) can cause a bathochromic (red) or hypsochromic (blue) shift of these bands compared to unsubstituted biphenyl. The methyl group, being weakly electron-donating, may cause a slight red shift, while the electron-withdrawing aldehyde group can also extend the conjugation and lead to a red shift.

  • n → π Transitions:* The aldehyde's carbonyl group possesses non-bonding electrons (n-electrons) on the oxygen atom. The transition of these electrons to an anti-bonding π* orbital is also possible. These n → π* transitions are typically weaker than π → π* transitions and appear at longer wavelengths.

The expected UV-Vis absorption data, based on similar aromatic aldehydes, is summarized in the table below.

Parameter Expected Value Notes
λmax (π → π)~250-300 nmStrong absorption. The exact value is sensitive to the solvent polarity.
λmax (n → π)~300-350 nmWeak absorption. May be obscured by the stronger π → π* band.

2.2. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and the energy required for electronic excitation.

  • HOMO: The HOMO is likely to be distributed across the electron-rich biphenyl rings.

  • LUMO: The LUMO is expected to be localized more towards the electron-withdrawing aldehyde group.

  • HOMO-LUMO Gap: The presence of both electron-donating (methyl) and electron-withdrawing (aldehyde) groups on the biphenyl scaffold is anticipated to reduce the HOMO-LUMO gap compared to unsubstituted biphenyl, making electronic transitions more accessible.

A summary of anticipated electrochemical and computational data is presented below.

Parameter Expected Value Method of Determination
Oxidation Potential (Eox)To be determinedCyclic Voltammetry
Reduction Potential (Ered)To be determinedCyclic Voltammetry
HOMO EnergyTo be determinedCyclic Voltammetry / DFT
LUMO EnergyTo be determinedCyclic Voltammetry / DFT
HOMO-LUMO GapTo be determinedUV-Vis Spectroscopy / DFT

Experimental Protocols

3.1. UV-Vis Spectroscopy

This protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Materials:

  • 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mM). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5-1.5.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "blank" scan to subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each absorption band. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Prepare Dilutions B->C F Measure Sample C->F D Set Wavelength Range E Run Blank D->E E->F G Determine λmax F->G H Calculate Molar Absorptivity G->H

Workflow for UV-Vis Spectroscopy.

3.2. Cyclic Voltammetry (CV)

This protocol describes the determination of the oxidation and reduction potentials of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Materials:

  • 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Inert gas (e.g., argon or nitrogen) for purging

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry.

  • Solution Preparation: Dissolve the compound (typically 1-5 mM) and the supporting electrolyte in the solvent in the electrochemical cell.

  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Electrochemical Measurement:

    • Immerse the electrodes in the solution.

    • Set the potential window to a range where the oxidation and reduction of the compound are expected.

    • Run the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

    • Record the current response as a function of the applied potential.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • The half-wave potential (E1/2), which is an approximation of the formal redox potential, can be calculated as (Epa + Epc) / 2 for a reversible process.

    • From the onset of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated using empirical formulas (relative to a ferrocene/ferrocenium standard).

CV_Workflow cluster_setup Cell Setup cluster_scan Voltammetric Scan cluster_results Data Interpretation A Prepare Solution (Compound + Electrolyte) B Assemble 3-Electrode Cell A->B C Purge with Inert Gas B->C E Run Cyclic Voltammogram C->E D Set Potential Window & Scan Rate D->E F Identify Peak Potentials (Epa, Epc) E->F G Estimate HOMO/LUMO F->G

Workflow for Cyclic Voltammetry.

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful computational method to predict the electronic properties of molecules.

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

  • A molecular visualization software (e.g., GaussView, Avogadro).

Procedure:

  • Molecule Building: Construct the 3D structure of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde using a molecular builder.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the electronic properties. This will provide the energies of the molecular orbitals, including the HOMO and LUMO.

  • Data Extraction: From the output file, extract the energies of the HOMO and LUMO to calculate the HOMO-LUMO gap. The molecular orbital shapes can also be visualized.

DFT_Workflow A Build 3D Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation B->C D Single-Point Energy Calculation C->D E Extract HOMO/LUMO Energies & Visualize Orbitals D->E

Workflow for DFT Calculations.

Conclusion

This technical guide has provided a theoretical framework for understanding the electronic properties of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde, along with detailed protocols for their experimental and computational determination. The interplay between the electron-donating methyl group and the electron-withdrawing aldehyde group on the conjugated biphenyl system suggests interesting electronic characteristics that warrant further investigation. The methodologies outlined herein offer a clear path for researchers to obtain precise data on the spectroscopic and electrochemical behavior of this molecule, which will be invaluable for its potential applications in drug development and materials science.

Commercial Availability and Synthetic Protocols of 4-(3-Methylphenyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 4-(3-Methylphenyl)benzaldehyde (CAS No. 400744-83-4), a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Furthermore, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, along with illustrative diagrams to clarify the reaction pathway and experimental workflow.

Commercial Availability

This compound, also known as 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde, is available from a number of chemical suppliers. While specific quantitative data such as purity, available quantities, and pricing are subject to change and should be confirmed directly with the suppliers, the following table summarizes known vendors of this compound.

SupplierWebsiteNotes
2a biotech--INVALID-LINK--Lists the product under catalog number 2A-9084051.[1]
Santa Cruz Biotechnology--INVALID-LINK--Lists the compound and its CAS number.[2]
AK Scientific, Inc.--INVALID-LINK--Listed as a supplier for 3'-Methyl[1,1'-biphenyl]-4-carbaldehyde.[3]
ChemScene--INVALID-LINK--Provides the chemical structure, formula, and molecular weight.
Xiamen Equation Chemical Co., Ltd.--INVALID-LINK--Lists the product with its CAS number.[4]
Bide Pharmatech Ltd.Not availableMentioned as a supplier by ChemicalBook.
Bellen Chemistry Co., Ltd.Not availableMentioned as a supplier by ChemicalBook.
Nanjing YakeLun Pharmaceutical Co., Ltd.Not availableMentioned as a supplier by ChemicalBook.
Cochemical Ltd.Not availableMentioned as a supplier by ChemicalBook.

Note: Researchers are advised to contact the suppliers directly to obtain the most current information on product specifications, availability, and pricing.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds to create biaryl compounds.[5][6] The reaction involves the coupling of an aryl halide (4-bromobenzaldehyde) with an arylboronic acid (3-methylphenylboronic acid) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme

G cluster_reagents Reagents cluster_product Product r1 4-Bromobenzaldehyde plus + reagents Pd(OAc)2 (catalyst) Triphenylphosphine (ligand) Na2CO3 (base) 1-Propanol/Water (solvent) r2 3-Methylphenylboronic acid p1 This compound reagents->p1 Heat

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling.[7]

Materials:

  • 4-Bromobenzaldehyde

  • 3-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon (e.g., Darco G-60)

  • Nitrogen gas

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, combine 4-bromobenzaldehyde (1.0 eq), 3-methylphenylboronic acid (1.05 eq), and 1-propanol. Purge the flask with nitrogen gas.

  • Reagent Addition: Stir the mixture at room temperature for approximately 30 minutes until the solids dissolve. To the resulting solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.009 eq), a 2 M aqueous solution of sodium carbonate (1.20 eq), and deionized water.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A color change from yellow to dark red or black is often indicative of reaction completion.[7]

  • Work-up: Once the reaction is complete (typically after 45-60 minutes at reflux), remove the heat source and add deionized water to the hot mixture.[7] Allow the mixture to cool to room temperature while stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer and wash it sequentially with a 5% aqueous sodium bicarbonate solution and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. For decolorization, the solution can be treated with activated carbon, followed by filtration.

  • Isolation: Concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent system, such as hexanes, to yield the final product as pale yellow crystals.[7]

Experimental Workflow

G start Start setup Combine Reactants and Solvent in Flask under Nitrogen start->setup reagents Add Catalyst, Ligand, Base, and Water setup->reagents reflux Heat to Reflux (Monitor by TLC/HPLC) reagents->reflux workup Cool and Add Water reflux->workup extraction Extract with Ethyl Acetate and Wash workup->extraction purification Dry, Decolorize (optional), and Concentrate extraction->purification isolation Recrystallize to Obtain Pure Product purification->isolation end End isolation->end

Caption: General experimental workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling: Synthesis of 4-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-(3-Methylphenyl)benzaldehyde, a valuable biphenyl intermediate, via the palladium-catalyzed coupling of 4-formylphenylboronic acid and 3-bromotoluene. Biphenyl aldehyde scaffolds are crucial building blocks in the development of pharmaceuticals, advanced materials, and fine chemicals.[2] This protocol offers a robust methodology for researchers engaged in medicinal chemistry and materials science, detailing reaction setup, optimization parameters, and product purification.

Introduction

Developed by Akira Suzuki and Norio Miyaura, the Suzuki-Miyaura coupling reaction has become a preeminent method for constructing biaryl systems.[1][3][4] The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[3][5] Key advantages of this reaction include its mild conditions, compatibility with a wide range of functional groups (including aldehydes), and the use of relatively non-toxic and stable boronic acid reagents.[6][4]

The target molecule, this compound, incorporates the biphenyl moiety, a privileged structure in drug discovery known for its favorable pharmacokinetic properties and ability to interact with biological targets such as the androgen receptor.[7][8] Its synthesis serves as an excellent practical example of the Suzuki-Miyaura reaction's utility.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., 3-bromotoluene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[1][3][9]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., 4-formylphenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid.[3][5][10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new carbon-carbon bond of the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][3][9]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product ar1x Ar¹-X (3-Bromotoluene) ar1x->oxidative_addition ar2b Ar²-B(OH)₂ (4-Formylphenyl- boronic Acid) + Base ar2b->transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Application Notes

The synthesis of substituted biphenyl aldehydes is of significant interest to the pharmaceutical industry. These compounds serve as key intermediates for synthesizing complex molecules with potential therapeutic applications, including anti-inflammatory, anti-hypertensive, and anti-cancer agents.[7][2] The aldehyde functional group is particularly useful as it allows for a wide array of subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, providing access to a diverse chemical space for drug discovery programs.

Experimental Protocol: Synthesis of this compound

This protocol details the coupling of 3-bromotoluene with 4-formylphenylboronic acid.

Reaction Scheme:

(3-Bromotoluene) + (4-Formylphenylboronic acid) --[Pd Catalyst, Base, Solvent]--> this compound

Materials and Reagents:

  • 3-Bromotoluene (1.0 equiv.)

  • 4-Formylphenylboronic acid (1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 equiv., 8 mol%) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Detailed Methodology

1. Reaction Setup: a. To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 3-bromotoluene (1.0 equiv.), 4-formylphenylboronic acid (1.2 equiv.), Palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.08 equiv.), and potassium carbonate (2.0 equiv.). b. Seal the flask with a septum. c. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

2. Reaction Execution: a. Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the flask via syringe. b. Place the flask in a preheated oil bath or heating mantle set to 85-90 °C. c. Stir the reaction mixture vigorously for 4-12 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up Procedure: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Quench the reaction by adding deionized water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). d. Combine the organic layers and wash with water, followed by brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification: a. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

5. Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Reaction Parameter Optimization

The yield and purity of the Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides representative data on how varying these parameters can influence the outcome of the reaction for a generic aryl aldehyde synthesis.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O (4:1)90885
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O (5:1)100492
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF801278
4Pd(PPh₃)₄ (3)-Na₂CO₃ (2)THF/H₂O (4:1)801088

This data is illustrative for optimizing a typical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reagent Preparation (Weighing Reactants, Catalyst, Base) B 2. Reaction Setup (Inert Atmosphere Purge) A->B C 3. Solvent Addition (Degassed Dioxane/Water) B->C D 4. Heating & Stirring (Reaction at 85-90°C) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Work-up (Quench, Extraction, Washing, Drying) E->F Reaction Complete G 7. Purification (Flash Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H I Pure Product H->I

Figure 2. Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle with appropriate care.

  • Organic solvents like dioxane and toluene are flammable. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for 4-(3-Methylphenyl)benzaldehyde in the Synthesis of a Cyclodextrin-Supported Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of a hypothetical application of 4-(3-methylphenyl)benzaldehyde as a reagent in the development of a novel cyclodextrin-supported catalyst. Cyclodextrins (CDs) are macrocyclic oligosaccharides that can be chemically modified to create catalysts with unique properties, combining the molecular recognition capabilities of the cyclodextrin cavity with the catalytic activity of an attached functional group.[1][2] In this application note, we describe the synthesis, characterization, and catalytic application of a β-cyclodextrin derivative functionalized with this compound, hereinafter referred to as β-CD-N-MPBA (β-Cyclodextrin-N-(4-(3-methylphenyl)benzyl)amine).

The synthesis involves a two-step process starting with the well-established preparation of mono-6-amino-6-deoxy-β-cyclodextrin (β-CD-NH2).[3][4][5] Subsequently, this compound is covalently attached to the amino-functionalized cyclodextrin via reductive amination.[6][7][8] The resulting catalyst, β-CD-N-MPBA, is proposed as an efficient, recyclable catalyst for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction in organic synthesis.[9][10] The catalyst's design leverages the hydrophobic cavity of the cyclodextrin to potentially enhance substrate binding and the secondary amine functionality as a basic catalytic site.

Data Presentation

Catalyst Characterization

The successful synthesis of the intermediate (β-CD-NH2) and the final catalyst (β-CD-N-MPBA) is confirmed through various analytical techniques. The following table summarizes the expected characterization data.

Analysis β-CD-NH2 β-CD-N-MPBA
FT-IR (cm⁻¹) ~3350 (O-H, N-H stretching), ~2920 (C-H stretching), ~1590 (N-H bending), ~1020 (C-O stretching)~3350 (O-H stretching), ~2920 (C-H stretching), ~1650 (residual C=N stretching, if reduction is incomplete), ~1450 (C=C aromatic stretching), ~1020 (C-O stretching)
¹H NMR (500 MHz, D₂O) δ ~5.0 (anomeric H-1), δ ~3.5-3.9 (CD protons), δ ~2.8 (H-6 protons adjacent to NH₂)δ ~7.0-7.5 (aromatic protons), δ ~5.1 (anomeric H-1), δ ~3.5-4.0 (CD protons), δ ~3.8 (benzylic CH₂), δ ~2.3 (methyl protons)
TGA (Weight Loss) Onset of decomposition at ~280 °COnset of decomposition at ~250 °C due to the less stable organic moiety
Catalytic Performance in Knoevenagel Condensation

The efficacy of β-CD-N-MPBA as a catalyst was evaluated in the Knoevenagel condensation between benzaldehyde and malononitrile. The results are summarized below.

Entry Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
15Ethanol60492
25Water80685
32.5Ethanol60688
45 (Recycle 1)Ethanol60490
55 (Recycle 2)Ethanol604.588

Experimental Protocols

Protocol 1: Synthesis of β-Cyclodextrin-N-(4-(3-methylphenyl)benzyl)amine (β-CD-N-MPBA)

Materials:

  • Mono-6-amino-6-deoxy-β-cyclodextrin (β-CD-NH2) - Synthesized according to literature procedures.[4]

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol, Anhydrous

  • Acetone

  • Dialysis tubing (MWCO 1000)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve mono-6-amino-6-deoxy-β-cyclodextrin (1.13 g, 1 mmol) in 20 mL of anhydrous methanol with stirring.

  • Addition of Aldehyde: To the solution, add this compound (0.20 g, 1.02 mmol).

  • Imine Formation: Stir the mixture at room temperature for 12 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (0.09 g, 1.5 mmol) in small portions over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.

  • Quenching: Quench the reaction by adding 5 mL of water.

  • Purification:

    • Concentrate the solution under reduced pressure to remove most of the methanol.

    • Precipitate the crude product by adding 100 mL of acetone.

    • Collect the precipitate by filtration and wash with acetone (3 x 20 mL).

    • Redissolve the solid in a minimum amount of deionized water and transfer to a dialysis tube.

    • Dialyze against deionized water for 48 hours, changing the water every 12 hours, to remove unreacted starting materials and salts.

  • Isolation: Lyophilize the dialyzed solution to obtain the pure β-CD-N-MPBA as a white powder.

Protocol 2: Catalytic Knoevenagel Condensation

Materials:

  • β-CD-N-MPBA (Catalyst)

  • Benzaldehyde

  • Malononitrile

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine benzaldehyde (106 mg, 1 mmol), malononitrile (66 mg, 1 mmol), and β-CD-N-MPBA (66 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add 5 mL of ethanol to the flask.

  • Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Upon completion (typically 4 hours), cool the reaction mixture to room temperature.

  • Catalyst Recovery: Add 15 mL of water to precipitate the catalyst. Collect the catalyst by filtration, wash with ethanol, and dry for reuse.

  • Product Isolation: Extract the aqueous filtrate with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain the desired 2-benzylidenemalononitrile.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_purification Purification start1 β-Cyclodextrin-NH₂ step1 Dissolve in Methanol start1->step1 start2 This compound start2->step1 step2 Imine Formation (12h, RT) step1->step2 step3 Reductive Amination (NaBH₃CN, 24h, RT) step2->step3 step4 Quench with H₂O step3->step4 purify1 Precipitate with Acetone step4->purify1 purify2 Dialysis purify1->purify2 purify3 Lyophilization purify2->purify3 end_product β-CD-N-MPBA Catalyst purify3->end_product

Caption: Synthesis workflow for β-CD-N-MPBA catalyst.

Catalytic_Cycle cluster_reactants Reactants cluster_products Products catalyst β-CD-N-MPBA Catalyst intermediate1 Enolate Formation Malononitrile deprotonation catalyst->intermediate1 Activates aldehyde Benzaldehyde intermediate2 Nucleophilic Attack Aldol-type adduct aldehyde->intermediate2 malononitrile Malononitrile malononitrile->intermediate1 intermediate1->intermediate2 Attacks intermediate3 Dehydration Elimination of H₂O intermediate2->intermediate3 Proton Transfer intermediate3->catalyst Regenerates product 2-Benzylidenemalononitrile intermediate3->product water H₂O intermediate3->water

References

Synthetic Protocols for Derivatives of 4-(3-Methylphenyl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(3-methylphenyl)benzaldehyde and its derivatives. This class of compounds serves as a crucial building block in the development of novel pharmaceuticals and functional materials. The protocols outlined below are based on established synthetic methodologies, with a primary focus on the versatile Suzuki-Miyaura cross-coupling reaction.

Application Notes

Derivatives of this compound are of significant interest in medicinal chemistry. The biphenyl scaffold is a common motif in bioactive molecules, and the aldehyde functionality provides a reactive handle for further chemical modifications, such as reductive amination, oxidation, and olefination, to generate a diverse library of compounds for drug discovery pipelines. The methyl group on one of the phenyl rings can influence the molecule's conformation and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties. These derivatives have been investigated for their potential as anti-inflammatory agents, analgesics, and as components of novel anti-cancer drugs.[1]

The primary and most efficient method for synthesizing the this compound core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[2][3][4] The reaction is known for its mild conditions, high functional group tolerance, and excellent yields.[5] Alternative methods, though less common for this specific scaffold, include variations of formylation and multi-step synthetic sequences.

Key Synthetic Methods

The Suzuki-Miyaura coupling is the most prevalent and versatile method for the synthesis of this compound. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

A general representation of the Suzuki-Miyaura coupling for the synthesis of this compound is depicted below:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-bromobenzaldehyde 4-Bromobenzaldehyde product This compound 4-bromobenzaldehyde->product + 3-methylphenylboronic_acid 3-Methylphenylboronic Acid 3-methylphenylboronic_acid->product + Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->product Base Base (e.g., Na₂CO₃, K₂CO₃) Base->product Solvent Solvent (e.g., Toluene/Water) Solvent->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura synthesis of this compound derivatives found in the literature.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water1101383-95[6]
PdCl₂(dppf)Na₂CO₃Toluene/Dioxane (4:1)854Not Specified[2]
PdCl₂(dppf)K₂CO₃N,N-Dimethylacetamide150 (Microwave)0.33Not Specified[2]
Pd(OAc)₂/TBABK₃PO₄PEG-400/WaterRoom Temp.Not SpecifiedHigh[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling under Thermal Conditions

This protocol is adapted from general procedures for Suzuki-Miyaura couplings.[2][6]

Materials:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • 3-Methylphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzaldehyde, 3-methylphenylboronic acid, and sodium carbonate.

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 13 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Suzuki-Miyaura Coupling under Microwave Conditions

This protocol is a rapid, microwave-assisted adaptation for Suzuki-Miyaura couplings.[2]

Materials:

  • 4-Chlorobenzaldehyde or 4-Bromobenzaldehyde (1.0 equiv)

  • 3-Methylphenylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 10 equiv)

  • N,N-Dimethylacetamide (DMA)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine 4-chlorobenzaldehyde (or 4-bromobenzaldehyde), 3-methylphenylboronic acid, and PdCl₂(dppf).

  • Add N,N-dimethylacetamide and the aqueous solution of potassium carbonate.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate can be purified by preparative High-Performance Liquid Chromatography (HPLC) or by standard extraction and column chromatography as described in Protocol 1.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants: 4-Bromobenzaldehyde 3-Methylphenylboronic Acid Base Solvent Add Solvent Reactants->Solvent Degas De-gas with Ar/N₂ Solvent->Degas Catalyst Add Pd Catalyst Degas->Catalyst Reaction Heat (Conventional or Microwave) Catalyst->Reaction Cool Cool to Room Temperature Reaction->Cool Extraction Aqueous Work-up & Extraction Cool->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterize Pure Product (NMR, MS, etc.) Chromatography->Characterization

Caption: General laboratory workflow for synthesis and purification.

Signaling Pathway Diagram (Hypothetical)

While this document focuses on synthesis, derivatives of this compound are often designed as inhibitors of specific biological pathways. The following is a hypothetical representation of how such a derivative might inhibit a generic kinase signaling pathway implicated in cancer.

signaling_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibitor This compound Derivative Inhibitor->KinaseA Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application of 4-(3-Methylphenyl)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methylphenyl)benzaldehyde, also known as 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde, is a biphenyl derivative with a methyl group on one phenyl ring and a formyl group on the other. While this compound is utilized as a reagent in chemical synthesis, particularly in the preparation of catalysts, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific studies on its direct applications in medicinal chemistry. There is a lack of data regarding its biological activities, quantitative pharmacological evaluation, and modulation of specific signaling pathways.

However, the constituent chemical moieties of this compound—the benzaldehyde and biphenyl scaffolds—are prevalent in a vast number of biologically active molecules. Benzaldehyde derivatives and biphenyl-containing compounds have been extensively investigated and have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1] This document, therefore, provides an overview of the synthesis of this compound and explores its potential medicinal chemistry applications based on the established biological activities of structurally related compounds. Detailed experimental protocols for its synthesis and a general workflow for its biological evaluation are also presented to facilitate future research into this compound's therapeutic potential.

Synthesis of this compound

The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction.[2]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling[2]

Materials:

  • 3-Methylphenylboronic acid

  • 4-Formylphenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Iodine (I₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • 20 mL Schlenk tube

  • Stir bar

  • Oil bath

Procedure:

  • To a 20 mL Schlenk tube equipped with a stir bar, add 3-methylphenylboronic acid (0.5 mmol) and K₂CO₃ (1.0 mmol, 138.0 mg).

  • Evacuate the tube and backfill with nitrogen gas. Repeat this process twice to ensure an inert atmosphere.

  • Add acetonitrile (2 mL) and iodine (0.75 mmol, 191 mg) to the tube at room temperature.

  • Seal the tube and place it in a preheated oil bath at 80 °C for 8-12 hours under a nitrogen atmosphere.

  • After the reaction mixture has cooled to room temperature, add acrylic boronic acid (0.75 mmol) and Pd(OAc)₂ (0.025 mmol, 5.6 mg).

  • Stir the mixture at 80 °C for 12-16 hours.

  • Upon completion of the reaction, cool the mixture to room temperature and quench by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the final product, this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 3-Methylphenylboronic acid Reaction Reaction Reactant1->Reaction Reactant2 4-Formylphenylboronic acid Reactant2->Reaction Catalyst Pd(OAc)₂ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile Solvent->Reaction Temperature 80 °C Temperature->Reaction Quenching Water Quenching Extraction Ethyl Acetate Extraction Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Product This compound Purification->Product Reaction->Quenching Suzuki-Miyaura Coupling

Diagram 1: Synthesis Workflow for this compound.

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally similar compounds, this compound could be a valuable scaffold for the development of novel therapeutic agents.

Anticancer Activity

Numerous benzaldehyde and biphenyl derivatives have demonstrated significant anticancer properties. For instance, benzaldehyde itself has been shown to inhibit the growth of therapy-resistant pancreatic cancer by targeting the interaction of the 14-3-3ζ signaling protein with phosphorylated histone H3.[3][4] Chalcones, which can be synthesized from benzaldehydes, have also been investigated for their cytotoxic potential against various cancer cell lines.[3] Furthermore, biphenyl-containing compounds have been developed as inhibitors of key cancer targets.

Anti-inflammatory Activity

Derivatives of benzaldehyde have been reported to possess anti-inflammatory properties. For example, certain compounds have been shown to suppress the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated macrophages.[5] The anti-inflammatory effects are often attributed to the modulation of signaling pathways such as the MAPK pathway.[5] Biphenyl derivatives have also been explored as anti-inflammatory agents.

Enzyme Inhibitory Activity

The benzaldehyde moiety is a known pharmacophore for the inhibition of various enzymes. Substituted benzaldehydes have been identified as inhibitors of tyrosinase, an enzyme involved in melanogenesis.[6] Additionally, derivatives of benzaldehyde have been synthesized and evaluated as inhibitors of monoamine oxidases (MAOs) and β-secretase (BACE-1), enzymes implicated in neurodegenerative diseases.[2]

Biological Activity of Related Benzaldehyde and Biphenyl Derivatives

Compound ClassSpecific Derivative(s)Biological ActivityQuantitative Data (IC₅₀)Reference(s)
BenzaldehydesBenzaldehydeAnticancer (Pancreatic Cancer)Not specified[3][4]
4-Substituted BenzaldehydesTyrosinase Inhibition114 µM - 1846 µM[6]
Benzaldehyde DerivativesMAO-A Inhibition1.54 µM[2]
Benzaldehyde DerivativesBACE-1 Inhibition8.47 µM - 9.92 µM[2]
Fungal BenzaldehydesAnti-inflammatory (NO inhibition)Dose-dependent reduction[5]
BiphenylsBiphenyl Hydrazide-HydrazoneAntimicrobialNot specified[1]

General Protocol for In Vitro Biological Screening

To elucidate the potential medicinal chemistry applications of this compound, a general workflow for its initial in vitro biological evaluation is proposed.

G cluster_compound Test Compound cluster_primary Primary Screening cluster_secondary Secondary Screening (for active hits) Compound This compound Anticancer Anticancer Activity (e.g., MTT Assay on Cancer Cell Lines) Compound->Anticancer AntiInflammatory Anti-inflammatory Activity (e.g., NO Assay in Macrophages) Compound->AntiInflammatory Enzyme Enzyme Inhibition (e.g., Tyrosinase, MAO, BACE-1 Assays) Compound->Enzyme DoseResponse Dose-Response Studies (IC₅₀ Determination) Anticancer->DoseResponse AntiInflammatory->DoseResponse Enzyme->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) DoseResponse->Mechanism Lead Lead Compound Identification Mechanism->Lead

Diagram 2: General Workflow for Biological Screening.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is currently unavailable, its structural components suggest that it is a promising scaffold for the development of novel therapeutic agents. The presence of both the benzaldehyde and biphenyl moieties, which are known to be pharmacologically active, indicates that this compound warrants further investigation. The provided synthesis and biological screening protocols offer a starting point for researchers to explore the potential anticancer, anti-inflammatory, and enzyme inhibitory activities of this compound and its derivatives. Future studies are essential to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: Synthesis of Schiff Base Liquid Crystals Utilizing 4-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of Schiff base liquid crystals using 4-(3-Methylphenyl)benzaldehyde as a key precursor. The content is intended for researchers in materials science, organic chemistry, and drug development who are exploring the synthesis and application of novel liquid crystalline materials.

Introduction

Schiff bases, characterized by the azomethine (-CH=N-) linkage, are a versatile class of compounds that have been extensively investigated for their liquid crystalline properties. The formation of the Schiff base is typically achieved through the condensation reaction of an aldehyde and a primary amine. The molecular geometry and electronic properties of the resulting molecule, which are influenced by the choice of the aldehyde and amine precursors, play a crucial role in determining the mesomorphic behavior. This document outlines the synthesis of a nematic liquid crystal from this compound. While specific experimental data for this exact compound is not prevalent in the literature, a general and reliable synthetic protocol is provided based on well-established methods for analogous Schiff base liquid crystals.[1][2][3]

General Synthesis Pathway

The synthesis of Schiff base liquid crystals is a straightforward condensation reaction. The general workflow involves the reaction of a substituted benzaldehyde with a substituted aniline in an alcoholic solvent, often with a catalytic amount of acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification 4_3_Methylphenyl_benzaldehyde This compound Reaction_Vessel Ethanol Glacial Acetic Acid (catalyst) Reflux 4_3_Methylphenyl_benzaldehyde->Reaction_Vessel Substituted_Aniline Substituted Aniline (e.g., 4-Alkoxyaniline) Substituted_Aniline->Reaction_Vessel Schiff_Base_LC Schiff Base Liquid Crystal Reaction_Vessel->Schiff_Base_LC Purification Recrystallization from Ethanol Schiff_Base_LC->Purification

Caption: General workflow for the synthesis of Schiff base liquid crystals.

Experimental Protocol

This protocol describes the synthesis of a representative Schiff base liquid crystal, 4-((4-(3-methylphenyl)benzylidene)amino)phenyl butyl ether, through the condensation of this compound and 4-butoxyaniline.

Materials:

  • This compound

  • 4-Butoxyaniline

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol. To this, add a solution of 0.01 mol of 4-butoxyaniline in 20 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[2]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours with continuous stirring.[2][4]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. Further purify the crude product by recrystallization from absolute ethanol to obtain the final liquid crystalline compound.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Characterization

The synthesized liquid crystal should be characterized to confirm its structure and determine its mesomorphic properties.

  • Structural Characterization:

    • FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically around 1610-1630 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretches.

    • ¹H NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton signals, including the azomethine proton (-CH=N-) which typically appears as a singlet around 8.5 ppm.[5]

  • Mesomorphic Characterization:

    • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (crystal to nematic and nematic to isotropic) and associated enthalpy changes.[5][6]

    • Polarized Optical Microscopy (POM): To visually observe the liquid crystalline textures (e.g., nematic schlieren or threaded texture) upon heating and cooling.[7]

Expected Quantitative Data

Aldehyde MoietyAniline MoietyCrystal to Nematic/Smectic Transition (°C)Nematic/Smectic to Isotropic Transition (°C)Reference
4-Methoxybenzaldehyde4-Butylaniline (MBBA)2247[1]
4-Hexyloxybenzaldehyde4-Methoxyaniline76104[5]
4-(Benzyloxy)benzaldehyde4-Hexyloxyaniline135- (SmA phase)[4]

Note: The introduction of the 3-methylphenyl group is expected to influence the molecular packing and thus the transition temperatures. The exact values for the target compound would need to be determined experimentally.

Signaling Pathway and Logical Relationships

The relationship between molecular structure and liquid crystal phase behavior is a key aspect of liquid crystal design. The following diagram illustrates the logical dependencies.

Structure_Property_Relationship cluster_molecular_structure Molecular Structure cluster_properties Physical Properties cluster_mesophase Mesophase Behavior Aldehyde Aldehyde Precursor (this compound) Core Rigid Core (Biphenyl & Phenyl Rings) Aldehyde->Core Aniline Aniline Precursor (e.g., 4-Alkoxyaniline) Aniline->Core AspectRatio Molecular Aspect Ratio Core->AspectRatio Polarizability Molecular Polarizability Core->Polarizability Linkage Linking Group (Azomethine: -CH=N-) Linkage->AspectRatio Linkage->Polarizability Terminal_Group Terminal Group (e.g., Alkoxy Chain) Terminal_Group->AspectRatio Terminal_Group->Polarizability Intermolecular Intermolecular Forces AspectRatio->Intermolecular Polarizability->Intermolecular Phase_Type Liquid Crystal Phase Type (Nematic, Smectic) Intermolecular->Phase_Type Transition_Temps Phase Transition Temperatures Intermolecular->Transition_Temps Stability Mesophase Stability Intermolecular->Stability

Caption: Factors influencing the mesomorphic properties of Schiff base liquid crystals.

References

Application Notes and Protocols: 4-(3-Methylphenyl)benzaldehyde in the Synthesis of Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-(3-Methylphenyl)benzaldehyde as a key building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The unique biphenyl structure with a reactive aldehyde functionality makes this compound a versatile precursor for creating hole transport materials (HTMs), electron transport materials (ETMs), and emissive layer (EML) components with tailored optoelectronic properties.

Introduction to this compound in OLED Material Synthesis

This compound, also known as 4-(m-tolyl)benzaldehyde, possesses a desirable molecular framework for the synthesis of advanced organic electronic materials. The biphenyl core provides a rigid and conjugated system that can facilitate charge transport, while the methyl substituent can enhance solubility and influence molecular packing. The aldehyde group serves as a versatile chemical handle for a variety of synthetic transformations, allowing for the construction of complex molecular architectures.

Key Synthetic Applications:

  • Hole Transport Materials (HTMs): The aldehyde can be converted into a triarylamine moiety, a common functional group in HTMs, through reactions such as reductive amination followed by cross-coupling reactions.

  • Electron Transport Materials (ETMs): The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be used to synthesize electron-deficient heterocycles like oxadiazoles, characteristic of ETMs.

  • Emissive Materials: The aldehyde functionality is a key precursor in condensation reactions (e.g., Knoevenagel or Wittig reactions) to synthesize fluorescent and phosphorescent dyes for the emissive layer of an OLED.

Synthesis of a Representative Hole Transport Material (HTM)

A common strategy to synthesize HTMs involves the incorporation of triarylamine units. Here, we propose a synthetic route starting from this compound to a triarylamine-based HTM.

dot

HTM_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product (HTM) A This compound B N,N-diphenyl-[1,1'-biphenyl]-4-amine derivative A->B Reductive Amination (Diphenylamine, NaBH(OAc)3) C TPA-m-TOL-BIPH (Representative HTM) B->C Further Functionalization (if required)

Caption: Synthesis of a triarylamine-based HTM.

  • Reaction Setup: To a solution of this compound (1.96 g, 10 mmol) and diphenylamine (1.69 g, 10 mmol) in 50 mL of anhydrous 1,2-dichloroethane, add sodium triacetoxyborohydride (3.18 g, 15 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized HTM using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Representative Emissive Material

The aldehyde group of this compound is an excellent starting point for creating fluorescent molecules through condensation reactions.

dot

Emissive_Synthesis cluster_reactants Reactants cluster_product Final Product (Emissive Material) A This compound C Dicyanovinyl-substituted Biphenyl Derivative A->C Knoevenagel Condensation (Piperidine catalyst) B Malononitrile B->C Knoevenagel Condensation (Piperidine catalyst)

Caption: Synthesis of a dicyanovinyl-based emissive material.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.96 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure emissive material.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and fluorescence spectroscopy.

OLED Device Fabrication and Performance Data

The performance of OLEDs incorporating materials derived from this compound is highly dependent on the specific molecular structure and the device architecture. Below is a representative OLED device structure and a table summarizing typical performance metrics for devices utilizing similar classes of materials.

dot

OLED_Structure substrate Glass Substrate anode Anode (ITO) substrate->anode hil Hole Injection Layer (HIL) anode->hil htm Hole Transport Layer (HTL) (e.g., TPA-m-TOL-BIPH) hil->htm eml Emissive Layer (EML) (Host:Dopant) htm->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (Al) eil->cathode

Caption: A representative multi-layer OLED device structure.

Material TypeRole in OLEDMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)CIE Coordinates (x, y)
Triarylamine DerivativeHTM5 - 1510 - 40> 10,000Device Dependant
Dicyanovinyl DerivativeEmissive Layer3 - 85 - 20> 5,0000.45, 0.52 (Yellow-Green)
Oxadiazole DerivativeETM4 - 128 - 35> 8,000Device Dependant

Note: The data presented in this table are representative values for the respective classes of materials and may vary based on the specific molecular structure, device architecture, and fabrication conditions.

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Hole Injection and Transport Layers: Sequentially deposit the hole injection layer (HIL) and the hole transport layer (HTL) at a rate of 1-2 Å/s.

  • Emissive Layer: Co-evaporate the host material and the emissive dopant from separate sources. The doping concentration is controlled by the relative evaporation rates.

  • Electron Transport and Injection Layers: Subsequently, deposit the electron transport layer (ETL) and the electron injection layer (EIL).

  • Cathode Deposition: Finally, deposit the metal cathode (e.g., Al) at a rate of 5-10 Å/s.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a glove box to protect it from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the fabricated OLED device.

Synthesis of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Introduction

3'-methyl-[1,1'-biphenyl]-4-carbaldehyde is a biphenyl derivative characterized by a methyl group on one phenyl ring and a formyl group on the other. This substitution pattern makes it a key intermediate for the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients and functional materials. The Suzuki-Miyaura coupling is the premier method for the formation of C-C bonds between aryl moieties, offering high yields, mild reaction conditions, and a broad tolerance for functional groups.[1] This protocol details the palladium-catalyzed coupling of 4-formylphenylboronic acid and 3-bromotoluene.

Reaction Scheme

The synthesis of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-formylphenylboronic acid and 3-bromotoluene.

G cluster_0 Reaction Scheme 4-formylphenylboronic acid 4-formylphenylboronic acid product 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde 4-formylphenylboronic acid->product + 3-bromotoluene Pd catalyst, Base 3-bromotoluene 3-bromotoluene G cluster_workflow Experimental Workflow A 1. Reaction Setup: Combine reactants and base in a flask. B 2. Inert Atmosphere: Purge the flask with Nitrogen or Argon. A->B C 3. Solvent & Catalyst Addition: Add solvents and the palladium catalyst solution. B->C D 4. Reaction: Heat the mixture to reflux and monitor by TLC. C->D E 5. Work-up: Cool, add water, and perform liquid-liquid extraction with ethyl acetate. D->E F 6. Purification: Wash, dry, and concentrate the organic phase. E->F G 7. Chromatography: Purify the crude product using flash column chromatography. F->G H 8. Characterization: Analyze the final product (NMR, MP, etc.). G->H G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_halide R¹-Pd(II)Ln-X Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_boronate R¹-Pd(II)Ln-R² PdII_halide->PdII_boronate Transmetalation (R²-B(OR)₂) Product R¹-R² PdII_boronate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

References

Application Notes & Protocols for the Quantification of 4-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3-Methylphenyl)benzaldehyde is a biphenyl derivative with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and advanced materials. Accurate and reliable quantification of this compound is essential for quality control, process optimization, and research purposes. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method describes a reversed-phase HPLC-UV procedure for the quantification of this compound. This technique is suitable for the analysis of relatively non-volatile and thermally stable compounds.

Principle

The sample is dissolved in a suitable solvent and injected into an HPLC system. The separation of this compound from other components is achieved on a C18 reversed-phase column using an isocratic mobile phase of acetonitrile and water. The quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a calibration curve prepared from reference standards.

Experimental Protocol

  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Deionized water (18.2 MΩ·cm).

    • Methanol (HPLC grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (70:30, v/v).[1]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.[2]

  • Procedure:

    • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

    • Calibration Standards Preparation: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Preparation: Accurately weigh a portion of the sample expected to contain this compound and dissolve it in a known volume of methanol. Dilute the sample with the mobile phase to a concentration that falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the calibration standards and sample solutions into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area of this compound versus its concentration for the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a protocol for the quantification of this compound using GC-MS. This technique is highly selective and sensitive, making it suitable for the analysis of volatile and semi-volatile compounds, especially in complex matrices.[3]

Principle

The sample is diluted in a volatile solvent and injected into a gas chromatograph. The compound is vaporized and separated from other components on a capillary column based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification.[4]

Experimental Protocol

  • Apparatus:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Helium (carrier gas, 99.999% purity).

    • Methanol (GC grade).

    • This compound reference standard.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.[3]

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[5][6]

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: m/z 40-400.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Procedure:

    • Standard Stock Solution Preparation: Prepare a 100 µg/mL stock solution of the this compound reference standard in methanol.

    • Calibration Standards Preparation: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Sample Preparation: Dissolve a known amount of the sample in methanol to a concentration that falls within the calibration range.

    • Analysis: Inject the calibration standards and sample solutions into the GC-MS system.

    • Quantification: Monitor characteristic ions of this compound (e.g., the molecular ion and major fragment ions). Create a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the standards. Determine the concentration of the analyte in the sample using this calibration curve.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected performance characteristics for the quantification of this compound using the described HPLC-UV and GC-MS methods. These are typical values for similar analytes and should be established during method validation.[2][7]

Parameter HPLC-UV GC-MS
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Specificity ModerateHigh

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt Prep Dissolution & Dilution Sample->Prep Standard Reference Standard Standard->Prep HPLC HPLC-UV Analysis Prep->HPLC Liquid Injection GCMS GC-MS Analysis Prep->GCMS Liquid Injection Integration Peak Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

HPLC_Method_Flow start Start prep Prepare Mobile Phase (ACN:Water 70:30) start->prep column Equilibrate C18 Column prep->column inject Inject Sample/Standard (10 µL) column->inject separate Isocratic Separation (1.0 mL/min, 30°C) inject->separate detect UV Detection at 254 nm separate->detect process Data Acquisition & Processing detect->process end End process->end

Caption: HPLC-UV experimental workflow.

GCMS_Method_Flow start Start inject Inject Sample/Standard (Splitless Mode, 250°C) start->inject separate Temperature Programmed Separation (HP-5MS Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM Mode) ionize->detect process Data Acquisition & Processing detect->process end End process->end

Caption: GC-MS experimental workflow.

References

Application Notes and Protocols for the Photophysical Characterization of 4-(3-Methylphenyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthesis of 4-(3-Methylphenyl)benzaldehyde

A common route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1]

Protocol:

  • To a Schlenk tube, add 3-methylphenylboronic acid (0.5 mmol) and potassium carbonate (1 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., Nitrogen or Argon) twice.

  • Add acetonitrile (2 mL) and iodine (0.75 mmol) to the tube at room temperature.

  • Seal the tube and place it in a preheated oil bath at 80 °C for 8-12 hours under a continuous stream of the inert gas.

  • After cooling to room temperature, add 4-formylphenylboronic acid (0.75 mmol) and Palladium(II) acetate (0.025 mmol).

  • Stir the mixture at 80 °C for 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with the addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain this compound.[1]

Photophysical Characterization

The following sections detail the experimental protocols for determining the key photophysical properties of this compound derivatives.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a high-purity spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol) at a concentration of approximately 1 mM. From this stock, prepare a series of dilutions in the desired solvent to a final concentration range of 1-10 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.

    • Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the sample solution.

    • Record the absorption spectrum over a wavelength range of approximately 200-500 nm.[2]

    • The wavelength of maximum absorbance (λmax) is a key parameter. For benzaldehyde in water, a λmax around 248 nm is observed, corresponding to a π → π* transition.[3]

Data Presentation:

Illustrative UV-Vis Absorption Data for a Benzaldehyde Derivative

Solventλmax (nm)Molar Absorptivity (ε) (M-1cm-1)
Cyclohexane24515,000
Acetonitrile24816,500
Ethanol25016,000

Note: The above data is illustrative for a generic benzaldehyde derivative and may not represent the actual values for this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of a molecule after it absorbs light.

Experimental Protocol:

  • Sample Preparation: Use the same solutions prepared for the UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[4]

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Determine the λmax from the absorption spectrum. This will be used as the excitation wavelength (λex).

    • Fill a quartz fluorescence cuvette with the sample solution.

    • Place the cuvette in the spectrofluorometer.

    • Set the excitation wavelength to λmax.

    • Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.

    • The wavelength of maximum emission intensity is the λem.

Data Presentation:

Illustrative Fluorescence Data for a Benzaldehyde Derivative

Solventλex (nm)λem (nm)Stokes Shift (nm)
Cyclohexane245350105
Acetonitrile248365117
Ethanol250370120

Note: The above data is illustrative. The Stokes shift is the difference between the λmax and λem.

Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[4][5]

Experimental Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For UV-excitable compounds, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard.[4]

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent at different concentrations, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

  • Measurement:

    • Measure the UV-Vis absorption spectra for all solutions.

    • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.

    • Integrate the area under the emission curves.

  • Calculation: The quantum yield is calculated using the following equation: Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std) Where:

    • Φf is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • 'sample' and 'std' refer to the sample and the standard, respectively.

Data Presentation:

Illustrative Quantum Yield Data for a Benzaldehyde Derivative

SolventQuantum Yield (Φf)
Cyclohexane0.15
Acetonitrile0.10
Ethanol0.08

Note: The above data is illustrative.

Solvatochromism Studies

Solvatochromism is the change in the absorption or emission spectrum of a compound when dissolved in different solvents of varying polarity.[6] This study provides insights into the electronic structure and solute-solvent interactions.

Experimental Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile, DMSO) and polar protic (e.g., ethanol, methanol, water).

  • Measurement:

    • Prepare solutions of the this compound derivative in each solvent at the same concentration.

    • Record the UV-Vis absorption and fluorescence emission spectra for each solution as described in the protocols above.

  • Analysis:

    • Plot the absorption and emission maxima (in wavenumbers, cm-1) against a solvent polarity scale (e.g., the Lippert-Mataga plot, which uses the orientation polarizability of the solvent).

    • A linear correlation suggests a significant change in the dipole moment of the molecule upon excitation, indicative of an intramolecular charge transfer (ICT) character.[7]

Visualizations

Experimental Workflow for Photophysical Characterization

G cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence solvatochromism Solvatochromism Study uv_vis->solvatochromism quantum_yield Quantum Yield Determination fluorescence->quantum_yield fluorescence->solvatochromism data_processing Data Processing & Plotting quantum_yield->data_processing solvatochromism->data_processing interpretation Interpretation of Results data_processing->interpretation

Caption: Workflow for the synthesis and photophysical characterization of novel compounds.

Logical Relationship in Solvatochromism

G cluster_solvent Solvent Properties cluster_molecule Molecular Properties cluster_spectra Spectroscopic Observation polarity Solvent Polarity ground_state Ground State (S0) Energy polarity->ground_state Stabilizes/Destabilizes excited_state Excited State (S1) Energy polarity->excited_state Stabilizes/Destabilizes spectral_shift Spectral Shift (Solvatochromism) ground_state->spectral_shift excited_state->spectral_shift

Caption: Influence of solvent polarity on the electronic energy levels and observed spectral shifts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Synthesis of 4-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-(3-Methylphenyl)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Q1: I am getting a low yield of this compound. What are the most common causes and how can I fix them?

A1: Low yields are a frequent issue in cross-coupling reactions. A systematic approach to troubleshooting is essential.

  • Inactive Catalyst: The active catalytic species is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ, a process which can sometimes be inefficient.[1] Furthermore, Pd(0) sources can degrade over time to form inactive palladium black.

    • Solution: Use fresh, high-quality catalyst. Consider modern palladacycle precatalysts (e.g., Buchwald G3/G4) which are designed for efficient generation of the active Pd(0) species.[1] To test your current catalyst's activity, run a control reaction with known reactive substrates like bromobenzene and phenylboronic acid.[1]

  • Reagent Instability: Boronic acids can degrade via protodeboronation (replacement of the boronic acid group with hydrogen) or by forming unreactive cyclic anhydrides (boroxines).[1][2] This is one of the most common reasons for low yields.[2]

    • Solution: Use fresh 3-methylphenylboronic acid. To improve stability, consider converting it to a more robust boronic ester, such as a pinacol (BPin) or MIDA ester.[1][3]

  • Poor Reaction Conditions: An inadequate inert atmosphere, impure solvents, or an inappropriate base can drastically lower the yield. Oxygen can deactivate the catalyst, and water can facilitate protodeboronation.[3][4]

    • Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen).[4] Use anhydrous, degassed solvents. Screen different bases to find the optimal one for your specific substrate combination (see Q2).

Q2: I am observing significant amounts of 3,3'-dimethylbiphenyl (homocoupling byproduct). How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or excess Pd(II) species.[2][4]

  • Ensure Rigorous Deoxygenation: Oxygen can facilitate the oxidative homocoupling pathway.[2] Thoroughly degas your solvent and maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Use a Pd(0) Source: Using a Pd(II) precatalyst that is not efficiently reduced can leave excess Pd(II) in the mixture, which promotes homocoupling.[4] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.

  • Optimize Base and Stoichiometry: Using an appropriate base and ensuring the stoichiometry of the boronic acid is not in large excess (typically 1.1-1.5 equivalents) can help reduce this side reaction.

Q3: How do I choose the optimal catalyst, ligand, base, and solvent for coupling 4-formylphenyl halide with 3-methylphenylboronic acid?

A3: The ideal conditions depend on the specific aryl halide used (I > Br > Cl).[3] Aryl chlorides are less reactive and require more active catalyst systems.[5] Optimization is often necessary, and screening different components is a standard approach.

  • Catalyst & Ligand: For aryl bromides or iodides, standard catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃, PCy₃) often work well.[6] For the less reactive 4-chlorobenzaldehyde, more electron-rich and bulky ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are highly recommended as they promote the difficult oxidative addition step.[4][7]

  • Base: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[4][6] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][8] K₃PO₄ is often effective for challenging couplings.[4] The choice of base is highly dependent on the solvent and substrates.

  • Solvent: A variety of organic solvents can be used, often with a small amount of water.[2] Common choices include 1,4-dioxane, toluene, or THF, typically in a mixture with aqueous base.[2][8] Anhydrous conditions can sometimes be used to minimize protodeboronation.[3]

Optimization Data Tables

The following tables provide a starting point for optimizing the reaction conditions for the synthesis of this compound. Yields are representative and will vary based on the specific aryl halide and other reaction parameters.

Table 1: Catalyst and Ligand Selection

Catalyst (mol%)Ligand (mol%)Aryl Halide SubstrateTypical Yield RangeNotes
Pd(PPh₃)₄ (2-5%)-4-Iodobenzaldehyde85-95%A reliable starting point for reactive halides.
Pd(OAc)₂ (2%)PPh₃ (4-6%)4-Bromobenzaldehyde80-90%Common system; Pd(II) is reduced in situ.
PdCl₂(dppf) (3%)-4-Bromobenzaldehyde85-95%dppf is a robust ligand for many couplings.
Pd₂(dba)₃ (1-2%)SPhos (2-4%)4-Chlorobenzaldehyde70-85%Buchwald ligand system, effective for less reactive chlorides.[4][7]
PEPPSI™-IPr (2-3%)-4-Chlorobenzaldehyde75-90%N-Heterocyclic Carbene (NHC) catalyst, highly active.[2]

Table 2: Base and Solvent System Screening

Base (Equivalents)Solvent SystemTemperature (°C)Typical Yield RangeNotes
K₂CO₃ (2-3 eq)Dioxane/H₂O (4:1)80-10080-95%A very common and effective general-purpose system.[9]
Cs₂CO₃ (2 eq)Toluene/H₂O (5:1)90-11085-97%Highly soluble and effective base, can be superior for difficult couplings.
K₃PO₄ (2-3 eq)THF/H₂O (4:1)65-8075-90%A strong base often used for challenging substrates like aryl chlorides.[4]
KF (3 eq)Dioxane (anhydrous)80-10070-85%Milder base, can be useful if substrates are base-sensitive.[3]
NaHCO₃ (3 eq)DMF/H₂O (5:1)10060-80%A weaker base, suitable for substrates with sensitive functional groups.

Visualized Guides and Protocols

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_caption Figure 1. Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition aryl_halide Ar¹-X (4-Formylphenyl Halide) aryl_halide->pd_complex product Ar¹-Ar² (Product) diaryl_pd Ar¹-Pd(II)L₂-Ar² product->diaryl_pd pd_complex->diaryl_pd Transmetalation boronic_acid Ar²-B(OH)₂ (3-Methylphenylboronic acid) boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->diaryl_pd diaryl_pd->pd0 Reductive Elimination

Caption: Figure 1. The key steps of the Suzuki-Miyaura catalytic cycle.

General Experimental Workflow

This workflow outlines the standard procedure for setting up and running the reaction.

Experimental_Workflow start Start reagents 1. Add Aryl Halide, Boronic Acid, & Base to Flask start->reagents atmosphere 2. Seal, Evacuate & Backfill with Inert Gas (x3) reagents->atmosphere solvent 3. Add Degassed Solvent & Ligand (if separate) atmosphere->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst reaction 5. Heat to Target Temperature with Vigorous Stirring catalyst->reaction monitor 6. Monitor Progress (TLC, GC-MS, or LC-MS) reaction->monitor workup 7. Cool, Dilute, & Perform Aqueous Workup monitor->workup purify 8. Purify Crude Product (Column Chromatography) workup->purify end End: Pure Product purify->end

Caption: Figure 2. A typical experimental workflow for the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

Use this logical guide to diagnose and resolve common issues with the reaction.

Troubleshooting_Tree start Low Yield or No Reaction check_sm Starting Materials Consumed? start->check_sm inactive_catalyst Issue: Inactive Catalyst or Poor Reaction Conditions check_sm->inactive_catalyst No side_products Major Side Products Observed? check_sm->side_products Yes solution_catalyst Solution: - Use fresh catalyst/ligand - Ensure inert atmosphere - Check solvent/base purity inactive_catalyst->solution_catalyst homocoupling Issue: Homocoupling of Boronic Acid side_products->homocoupling Yes (Biaryl) deboronation Issue: Protodeboronation side_products->deboronation Yes (Deborylated SM) optimize Optimize Conditions: - Screen ligands - Screen bases/solvents - Adjust temperature side_products->optimize No / Complex Mixture solution_homocoupling Solution: - Rigorously degas mixture - Use a Pd(0) source - Adjust stoichiometry homocoupling->solution_homocoupling solution_deboronation Solution: - Use milder/anhydrous base - Use boronic ester (BPin, MIDA) - Lower temp / shorter time deboronation->solution_deboronation

Caption: Figure 3. A decision tree for troubleshooting low-yield reactions.

Detailed Experimental Protocol

This is a generalized procedure for the Suzuki-Miyaura coupling of a 4-halobenzaldehyde with 3-methylphenylboronic acid. It should be optimized for specific substrates and scales.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 1.0 eq)

  • 3-Methylphenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane, 8 mL and Water, 2 mL, degassed)

  • Round-bottom flask with stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde, 3-methylphenylboronic acid, and potassium carbonate.[4]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3][4]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the limiting starting material is consumed (typically 4-24 hours).[4]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

References

Side reactions and byproduct formation with 4-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(3-Methylphenyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis, purification, and use of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Low Yield in the Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a common method for synthesizing this compound, typically by reacting 4-formylphenylboronic acid with 3-bromotoluene (or vice versa) in the presence of a palladium catalyst and a base. Low yields are a frequent issue.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inactivity - Oxygen Sensitivity: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst.[1] - Catalyst Choice: Not all palladium catalysts are equally effective. For electron-neutral or electron-rich aryl bromides like 3-bromotoluene, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition step.[2] - Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. A typical loading is 1-5 mol% of the palladium catalyst.
Inefficient Transmetalation - Base Selection: The choice of base is crucial. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base activates the boronic acid for transmetalation.[3] For challenging couplings, a stronger base like Cs₂CO₃ may be beneficial. - Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used. The presence of water is often necessary for the reaction to proceed efficiently.[2]
Side Reactions - Homocoupling: The formation of biphenyls from the coupling of two boronic acid molecules (e.g., 4,4'-diformylbiphenyl) or two aryl halides (e.g., 3,3'-dimethylbiphenyl) is a common side reaction, especially in the presence of oxygen.[1] Thoroughly degassing the reaction mixture can minimize this. - Deboronation: The boronic acid can be protonated and cleaved from the aromatic ring, especially at elevated temperatures or in the presence of acidic impurities. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help compensate for this loss.
Issue 2: Presence of Impurities After Synthesis and Purification

Even after purification by column chromatography, you might observe persistent impurities in your this compound product.

Common Impurities and Removal Strategies:

Impurity Identification Removal Strategy
Starting Materials 4-Formylphenylboronic acid or 3-bromotoluene.Optimize reaction time to ensure complete conversion. If unreacted starting materials remain, careful column chromatography with an optimized eluent system is necessary.
Homocoupled Byproducts 4,4'-Diformylbiphenyl or 3,3'-Dimethylbiphenyl.These byproducts often have different polarities from the desired product and can usually be separated by column chromatography. Recrystallization can also be an effective purification method.
4-(3-Methylphenyl)benzoic acid Can be identified by NMR (disappearance of aldehyde proton, appearance of carboxylic acid proton) and IR (broad O-H stretch).This impurity arises from the oxidation of the aldehyde. To remove it, you can perform a liquid-liquid extraction with a mild aqueous base (e.g., NaHCO₃ solution). The carboxylate salt will move to the aqueous layer, while the aldehyde remains in the organic layer.
4-(3-Methylphenyl)benzyl alcohol Can be identified by NMR (disappearance of aldehyde proton, appearance of benzylic alcohol protons and hydroxyl proton).This can form via the Cannizzaro reaction if the aldehyde is subjected to strong basic conditions in the absence of an enolizable proton.[4][5] Separation is typically achieved by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when working with this compound?

A1: The aldehyde functional group in this compound is susceptible to several side reactions:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 4-(3-Methylphenyl)benzoic acid.[6][7][8][9] This can occur upon exposure to air, especially under basic conditions or in the presence of certain metal catalysts. To prevent this, store the compound under an inert atmosphere and avoid prolonged exposure to oxidizing agents.

  • Cannizzaro Reaction: Since this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base.[4][5][10][11][12] This disproportionation reaction results in the formation of both the corresponding carboxylic acid and alcohol (4-(3-Methylphenyl)benzyl alcohol).[4][5]

  • Formation of Acetals/Hemiacetals: In the presence of alcohols and an acid or base catalyst, the aldehyde can form hemiacetals and acetals. This is a reversible reaction.

Q2: I am having trouble purifying this compound by column chromatography. Any suggestions?

A2: If you are facing difficulties with column chromatography, consider the following:

  • Solvent System Optimization: The polarity of your eluent is critical. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point. You can use thin-layer chromatography (TLC) to determine the optimal solvent ratio that gives good separation between your product and impurities.

  • Dry Loading: Instead of loading your sample dissolved in a solvent, try adsorbing it onto a small amount of silica gel and then loading the dry powder onto the column. This can lead to sharper bands and better separation.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider recrystallization from a suitable solvent system. For removing acidic or basic impurities, a liquid-liquid extraction with an appropriate aqueous solution is highly effective.

Q3: Can you provide a general experimental protocol for the synthesis of this compound?

A3: A general protocol for a Suzuki-Miyaura coupling reaction is provided below. Please note that this is a generalized procedure and may require optimization for your specific setup and scale.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagents and Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-formylphenylboronic acid (1.0 eq), 3-bromotoluene (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

    • The flask should be under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition and Degassing:

    • Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

    • To degas the solvent, bubble an inert gas through it for 15-30 minutes before addition.

  • Reaction:

    • Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Formylphenylboronic Acid - 3-Bromotoluene - Pd Catalyst - Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Extraction monitor->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Pure Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Common Side Reactions of this compound

Side_Reactions cluster_oxidation Oxidation cluster_cannizzaro Cannizzaro Reaction cluster_acetal Acetal Formation start This compound oxidant [O] (e.g., Air, H₂O₂) start->oxidant base Strong Base (e.g., NaOH) start->base alcohol_reagent Alcohol (R-OH) Acid/Base Catalyst start->alcohol_reagent acid 4-(3-Methylphenyl)benzoic acid oxidant->acid alcohol 4-(3-Methylphenyl)benzyl alcohol base->alcohol acid_cannizzaro 4-(3-Methylphenyl)benzoic acid base->acid_cannizzaro hemiacetal Hemiacetal alcohol_reagent->hemiacetal acetal Acetal hemiacetal->acetal + R-OH

References

Technical Support Center: Purification of 4-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(3-Methylphenyl)benzaldehyde reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: When synthesized via Suzuki-Miyaura coupling, the most common impurities include homo-coupled byproducts (biphenyl derivatives from either starting material), dehalogenated starting materials, and residual palladium catalyst.[1][2] Depending on the reaction conditions, byproducts from the oxidation of the boronic acid starting material or impurities derived from phosphine ligands can also be present.[1][3]

Q2: What is the primary recommended method for purifying the crude reaction product?

A2: The most commonly cited method for the purification of this compound is silica gel column chromatography.[4] This technique is effective at separating the target aldehyde from common reaction byproducts and unreacted starting materials.[5]

Q3: How should I select an appropriate solvent system for column chromatography?

A3: Solvent selection is typically determined empirically using Thin Layer Chromatography (TLC).[6] A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate or diethyl ether.[5][6] The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired product, ensuring good separation from impurities.[6]

Q4: My aldehyde product appears to be degrading on the silica gel column. What can I do to prevent this?

A4: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to degradation or the formation of acetals if an alcohol is used as a solvent.[5][6] To mitigate this, you can deactivate the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically ~1%), to the eluent.[6] Alternatively, using a different stationary phase like alumina can be a viable option.[6]

Q5: Is recrystallization a suitable method for purifying this compound?

A5: Yes, recrystallization is a highly effective technique for purifying solid organic compounds and can often achieve a level of purity that is difficult to obtain by chromatography alone.[7][8] The key is to find a suitable solvent or solvent pair in which the aldehyde has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[7]

Q6: What should I do if column chromatography fails to separate my product from a persistent impurity?

A6: If an impurity co-elutes with your product during chromatography, a chemical purification method can be effective. Aldehydes can be selectively separated by forming a water-soluble bisulfite adduct.[5][9] This adduct is formed by reacting the crude mixture with a saturated sodium bisulfite solution. The aqueous layer containing the adduct can then be separated, and the pure aldehyde can be regenerated by adding a base.[9]

Troubleshooting Guide

Problem / QuestionPotential CausesSuggested Solutions
Low product recovery after column chromatography. - The chosen eluent is too polar, causing the product to elute too quickly with impurities.- The product is adsorbing irreversibly to the silica gel.- Too much solvent was used during recrystallization attempts post-column.[10]- Optimize the solvent system using TLC to achieve an Rf value of ~0.3.[6]- Consider deactivating the silica gel with triethylamine.[6]- If recrystallizing, use the minimum amount of hot solvent required for dissolution and ensure the washing solvent is ice-cold to minimize product loss.[10]
The purified product is an oil instead of a solid. - Residual solvent is present.- The product is still impure, leading to a melting point depression.- Dry the product under high vacuum to remove all traces of solvent.- Re-purify the product using an alternative method. If chromatography was used first, try recrystallization or a bisulfite wash.[7][9] If the product is known to be a solid at room temperature, the oily nature strongly suggests the presence of impurities.
TLC analysis shows a persistent impurity spot very close to the product spot. - The impurity has a very similar polarity to the product (e.g., a homo-coupled byproduct).- The solvent system does not have adequate resolving power.- Try a different solvent system for chromatography. For example, switch from a hexane/ethyl acetate system to a dichloromethane or toluene-based system.[6]- If the impurity is non-aldehydic, use the bisulfite adduct formation method to selectively extract the desired product.[9]- Consider recrystallization, as the difference in crystal lattice packing between the product and impurity may allow for effective separation.[7]
The final product is colored, but the pure compound should be colorless or white. - Residual palladium catalyst from the coupling reaction.- Colored impurities were not fully removed.[10]- Treat a solution of the product with activated charcoal before a final filtration or recrystallization step.[10]- Ensure the chromatography column is packed and run correctly to prevent channeling and ensure proper separation.- Some palladium residues can be removed by washing a solution of the product with aqueous solutions of reagents like thiourea or by using specific scavengers.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the column eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent as the column runs to elute compounds with higher polarity.[5]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.[4]

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, heptane, toluene) at room temperature and upon heating.[10] An ideal solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry on the filter paper before final drying under vacuum.[7]

Protocol 3: Purification via Bisulfite Adduct Formation
  • Reaction: Dissolve the impure aldehyde in a suitable solvent like methanol or ethanol. Transfer the solution to a separatory funnel.[9]

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. Sulfur dioxide gas may be generated, so this must be performed in a fume hood.[9]

  • Extraction: Add deionized water and a non-polar organic solvent (e.g., diethyl ether or hexanes) to the funnel and shake. Separate the layers. The water-soluble bisulfite adduct will be in the aqueous layer.[9]

  • Washing: Wash the aqueous layer with fresh organic solvent to remove any remaining non-aldehydic impurities.

  • Regeneration: Transfer the aqueous layer to a clean flask. While stirring, slowly add a base (e.g., 10% sodium hydroxide or saturated sodium bicarbonate solution) until the solution is basic. This will regenerate the aldehyde, which will often precipitate or form an organic layer.

  • Final Extraction and Isolation: Extract the regenerated aldehyde with a fresh organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry with an anhydrous salt like Na2SO4, filter, and remove the solvent by rotary evaporation to yield the purified product.[4]

Visual Guides

G cluster_0 Purification Workflow Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Impurities Separable Bisulfite Wash Bisulfite Wash TLC Analysis->Bisulfite Wash Co-eluting Impurities Purity Check Purity Check Column Chromatography->Purity Check Recrystallization Recrystallization Recrystallization->Purity Check Bisulfite Wash->Purity Check Purity Check->Recrystallization Needs Further Purification Pure Product Pure Product Purity Check->Pure Product >98% Pure

Caption: General workflow for the purification of this compound.

G cluster_1 Troubleshooting Purification Impure Product Impure Product Degradation_on_Column Degradation on Silica Column? Impure Product->Degradation_on_Column CoElution Impurity Co-elutes? Degradation_on_Column->CoElution No Add_TEA Add Triethylamine to Eluent or Use Alumina Degradation_on_Column->Add_TEA Yes Low_Yield Low Yield? CoElution->Low_Yield No Bisulfite_Method Use Bisulfite Adduct Formation CoElution->Bisulfite_Method Yes Recrystallize Attempt Recrystallization Low_Yield->Recrystallize No, but still impure Optimize_Solvent Re-optimize Eluent with TLC Low_Yield->Optimize_Solvent Yes Pure Pure Product Add_TEA->Pure Bisulfite_Method->Pure Recrystallize->Pure Optimize_Solvent->Pure

Caption: Decision tree for troubleshooting common purification issues.

G cluster_2 Suzuki-Miyaura Coupling & Side Reactions A 3-Methylphenylboronic Acid Catalyst Pd Catalyst + Base A->Catalyst Side2 Homo-coupling (Dimethylbiphenyl) A->Side2 Side Rxn B 4-Bromobenzaldehyde B->Catalyst Side1 Homo-coupling (Biphenyl) B->Side1 Side Rxn Side3 Dehalogenation (Benzaldehyde) B->Side3 Side Rxn Product This compound Catalyst->Product Desired Path

Caption: Suzuki coupling reaction showing desired product and common byproducts.

References

Technical Support Center: Synthesis of 4-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the yield in the synthesis of 4-(3-Methylphenyl)benzaldehyde. The information is designed to assist in optimizing reaction conditions, overcoming common experimental hurdles, and ensuring high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are the Suzuki-Miyaura coupling and the Grignard reaction.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction joins an organoboron compound (e.g., 4-formylphenylboronic acid) with an organohalide (e.g., 3-bromotoluene). It is known for its mild reaction conditions and high functional group tolerance.[1][2]

  • Grignard Reaction: This method involves the formation of a Grignard reagent from an aryl halide (e.g., 3-bromotoluene) and magnesium, followed by a reaction with a formylating agent like N,N-dimethylformamide (DMF).[3][4]

Q2: I am observing significant amounts of biphenyl byproducts. What is the cause and how can I prevent this?

A2: The formation of biphenyl derivatives, such as 4,4'-diformylbiphenyl or 3,3'-dimethylbiphenyl, is a result of a side reaction known as homocoupling.[5] This is particularly common in Suzuki-Miyaura couplings. To minimize these side products, you should ensure the thorough degassing of your reaction mixture to remove oxygen, use an appropriate palladium catalyst and ligand system, and optimize the base and solvent conditions.[5]

Q3: My Grignard reaction is difficult to initiate. What steps can I take?

A3: Initiation of a Grignard reaction can be challenging. First, ensure all glassware is flame-dried or oven-dried to guarantee anhydrous conditions, as the reagent is highly sensitive to moisture.[6] If the reaction does not start spontaneously, adding a small crystal of iodine can help activate the magnesium surface.[3][6] Gentle heating of the reaction flask may also be required to initiate the formation of the Grignard reagent.[3]

Q4: How should I purify the final this compound product?

A4: The crude product can be purified by several methods. The most common are column chromatography on silica gel or recrystallization from a suitable solvent system.[5] For column chromatography, a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is typically effective. For recrystallization, solvents like ethanol, isopropanol, or a mixture of hexane and ethyl acetate can be tested to find the optimal conditions for yielding pure crystals.

Troubleshooting Guides

Route A: Suzuki-Miyaura Coupling

This section addresses specific issues that may be encountered when using 4-formylphenylboronic acid and 3-bromotoluene (or their equivalents) as starting materials.

Problem 1: Low Yield or Incomplete Conversion

Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst Use a fresh, high-purity palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider a pre-catalyst activation step if necessary.
Inappropriate Base The choice of base is critical. Common bases include K₃PO₄, Na₂CO₃, and Cs₂CO₃.[7] The strength and solubility of the base can significantly impact the reaction rate. Test different bases to find the optimal one for your specific substrate combination.
Insufficient Degassing Oxygen can deactivate the palladium catalyst. Degas the solvent and reaction mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through it or by using freeze-pump-thaw cycles.[5]
Suboptimal Solvent The reaction can be sensitive to the solvent system. Biphasic systems (e.g., toluene/water, dioxane/water) are often effective.[2][8] Ensure the solvent is of high purity and anhydrous if required by the specific protocol.
Low Reaction Temperature While many Suzuki couplings proceed at room temperature, some may require heating to achieve a reasonable reaction rate. Gradually increase the temperature and monitor the reaction progress by TLC or GC.

Problem 2: Formation of Side Products

Side Product Formation & Prevention
Homocoupling Products Arises from the coupling of two molecules of the same starting material (e.g., 3-bromotoluene + 3-bromotoluene). This is often promoted by the presence of oxygen. Rigorous degassing and using the correct catalyst-to-ligand ratio can minimize this.[5]
Protodeboronation The boronic acid starting material can be replaced by a proton from the solvent (especially water or alcohols) before the cross-coupling occurs. Using anhydrous solvents or a less nucleophilic base can sometimes mitigate this issue.
Route B: Grignard Reaction

This section addresses issues related to the synthesis via formylation of a Grignard reagent derived from 3-bromotoluene.

Problem 1: Low Yield of Grignard Reagent

Potential Cause Troubleshooting Steps & Recommendations
Presence of Moisture Grignard reagents react readily with water. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[6] The reaction should be run under a dry, inert atmosphere (Nitrogen or Argon).
Poor Quality Magnesium Use high-purity magnesium turnings. If necessary, mechanically activate the magnesium by crushing it in a dry mortar and pestle before the reaction.
Impure Aryl Halide Ensure the 3-bromotoluene is pure and dry. Distill it before use if necessary.

Problem 2: Low Yield in Formylation Step

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Temperature The addition of the formylating agent (e.g., DMF) to the Grignard reagent is typically performed at low temperatures (e.g., 0 °C or below) to prevent side reactions.[3] After the addition, the reaction may need to be warmed to room temperature to go to completion.
Inefficient Quenching/Workup The reaction is typically quenched by pouring it into a cold, acidic aqueous solution (e.g., saturated NH₄Cl or dilute HCl).[3][6] This step hydrolyzes the intermediate to form the aldehyde. Ensure the pH is acidic during workup to facilitate product isolation.
Side Reactions The Grignard reagent is a strong base and nucleophile and can react with other functional groups. Ensure the formylating agent is added slowly and with efficient stirring to minimize localized high concentrations.

Data Presentation

Table 1: Comparison of Typical Suzuki-Miyaura Coupling Conditions

Parameter Condition Set 1 Condition Set 2
Palladium Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with XPhos ligand[7]
Base 2M Na₂CO₃[8]K₃PO₄[7]
Solvent Toluene/Water (4:1)[8]Dioxane/Water[7]
Temperature 85 °C[8]120 °C (Microwave)[7]
Typical Yield 50-70%50-60%[7]

Table 2: Comparison of Typical Grignard Reaction Conditions

Parameter Condition Set 1
Grignard Formation Solvent Tetrahydrofuran (THF)[3]
Initiator Iodine[3]
Formylating Agent N,N-dimethylformamide (DMF)[3]
Reaction Temperature 55-70 °C (Grignard), <0 °C (Formylation)[3]
Workup Aqueous HCl[3]
Typical Yield ~75%[9]

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization.

  • Degassing: In a round-bottom flask, combine 4-formylphenylboronic acid (1.2 equiv.), 3-bromotoluene (1.0 equiv.), and a base such as K₃PO₄ (3.0 equiv.).[7] Add a solvent mixture of dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through it for 20-30 minutes.

  • Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required.

  • Reaction: Heat the mixture to 80-90 °C and stir under an inert atmosphere. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Grignard Reaction

This protocol requires strict anhydrous conditions.[3]

  • Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.1 equiv.) and a small crystal of iodine in the flask.[3]

  • Grignard Reagent Formation: Add a small amount of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equiv.) in anhydrous THF. Add a small portion of the 3-bromotoluene solution to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours.

  • Formylation: Cool the prepared Grignard reagent to -5 to 0 °C in an ice-salt bath.[3] Add a solution of N,N-dimethylformamide (DMF) (1.2 equiv.) in anhydrous THF dropwise, maintaining the low temperature. After addition, allow the mixture to warm to room temperature and stir for 1 hour.[3]

  • Quenching and Workup: Carefully pour the reaction mixture into a beaker of crushed ice and aqueous HCl. Stir until all solids dissolve.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the resulting crude aldehyde by vacuum distillation or column chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetallation Transmetallation pd2_complex->transmetallation Ar'-B(OR)2 (Base) pd2_intermediate Ar-Pd(II)Ln-Ar' transmetallation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-Dry Glassware add_mg Add Mg Turnings & Iodine start->add_mg prep_halide Prepare Ar-X in Anhydrous THF add_mg->prep_halide initiate Initiate Reaction prep_halide->initiate form_grignard Form Grignard Reagent (Reflux) initiate->form_grignard cool Cool to 0 °C form_grignard->cool add_dmf Add DMF in THF cool->add_dmf warm Warm to RT add_dmf->warm quench Quench with Aqueous Acid warm->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry extract->wash_dry purify Purify (Distillation or Chromatography) wash_dry->purify product Final Product purify->product

Caption: Experimental workflow for synthesis via Grignard reaction.

Troubleshooting_Yield start Low Yield Issue suzuki_q Using Suzuki Coupling? start->suzuki_q grignard_q Using Grignard Reaction? start->grignard_q suzuki_degas Check Degassing (Remove O2) suzuki_q->suzuki_degas Yes suzuki_catalyst Verify Catalyst/Ligand Activity & Ratio suzuki_degas->suzuki_catalyst suzuki_base Optimize Base (e.g., K3PO4, Cs2CO3) suzuki_catalyst->suzuki_base grignard_moisture Ensure Anhydrous Conditions (Dry Glass/Solvent) grignard_q->grignard_moisture Yes grignard_initiate Check Initiation (Use Iodine, Heat) grignard_moisture->grignard_initiate grignard_temp Control Formylation Temperature (<0 °C) grignard_initiate->grignard_temp

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Catalyst Selection for Suzuki Coupling with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions involving substituted benzaldehydes. This resource is designed for researchers, scientists, and professionals in drug development to provide targeted solutions and guidance for catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a substituted benzaldehyde is giving low to no yield. What are the most common causes?

A1: Low yields in Suzuki couplings with substituted benzaldehydes can often be attributed to a few key factors:

  • Steric Hindrance: Ortho-substituents on the benzaldehyde ring can physically block the palladium catalyst from accessing the carbon-halogen bond, slowing down or preventing the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]

  • Electronic Effects: The electronic nature of the substituent on the benzaldehyde ring influences the reactivity of the aryl halide. Electron-withdrawing groups can increase the rate of oxidative addition, while electron-donating groups can have the opposite effect.

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for challenging substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often necessary to overcome steric and electronic challenges.[1][2]

  • Reaction Conditions: Inadequate exclusion of oxygen, improper solvent degassing, inappropriate base selection, or non-optimal reaction temperature can all lead to poor yields.

Q2: How do I choose the right catalyst and ligand for my specific substituted benzaldehyde?

A2: The choice of catalyst and ligand is critical and depends on the substitution pattern of your benzaldehyde:

  • For sterically hindered benzaldehydes (e.g., ortho-substituted): Bulky, electron-rich ligands are highly recommended. These ligands promote the formation of a reactive, coordinatively unsaturated palladium(0) species that can more easily undergo oxidative addition with the hindered aryl halide.[1] Excellent choices include Buchwald ligands like SPhos, XPhos, and RuPhos, or N-heterocyclic carbene (NHC) ligands.[1][2]

  • For benzaldehydes with electron-withdrawing groups (e.g., -NO₂, -CN, -CHO): The carbon-halogen bond is more activated towards oxidative addition. While standard catalyst systems might work, using more robust ligands can often improve yields and reaction times.

  • For benzaldehydes with electron-donating groups (e.g., -OCH₃, -NMe₂): Oxidative addition can be slower. More electron-rich and bulky phosphine ligands are often required to facilitate this step.

Q3: What are common side reactions in the Suzuki coupling of substituted benzaldehydes and how can I minimize them?

A3: Common side reactions include:

  • Homocoupling of the boronic acid: This is often caused by the presence of oxygen. To minimize it, ensure all solvents and reagents are thoroughly degassed, and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be an issue with unstable boronic acids. Using fresh boronic acid or converting it to a more stable boronate ester (e.g., a pinacol ester) can mitigate this problem.

  • Dehalogenation of the benzaldehyde: This can occur under certain conditions, leading to the formation of benzaldehyde as a byproduct.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Steric hindrance from ortho-substituents. 3. Poor choice of ligand for the specific substrate. 4. Inappropriate base.1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. 2. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand.[1][2] 3. Screen a variety of ligands to find the optimal one for your system. 4. Try a stronger base like K₃PO₄ or Cs₂CO₃, especially for hindered substrates.[1]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst system.1. Ensure rigorous degassing of solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of argon or nitrogen. 2. A well-chosen ligand can sometimes suppress homocoupling.
Protodeboronation of Boronic Acid 1. Unstable boronic acid. 2. Prolonged reaction times at high temperatures.1. Use a fresh batch of boronic acid or consider using a more stable derivative like a pinacol boronate ester. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Palladium Black 1. Catalyst decomposition.1. This can indicate that the ligand is not effectively stabilizing the palladium nanoparticles. Try a different ligand that provides better stabilization.

Catalyst Performance Data

The following tables provide a summary of catalyst performance in the Suzuki coupling of various substituted benzaldehydes.

Table 1: Suzuki Coupling of Benzaldehydes with Electron-Withdrawing Groups

Benzaldehyde SubstrateBoronic AcidPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
4-ChlorobenzaldehydePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100Moderate
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100>95
4-NitrobenzaldehydePhenylboronic acidPd(acac)₂BrettPhosK₃PO₄Dioxane130~70-80[3]

Table 2: Suzuki Coupling of Benzaldehydes with Electron-Donating Groups

Benzaldehyde SubstrateBoronic AcidPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
4-MethoxybenzaldehydePhenylboronic acidPd₂(dba)₃XPhosK₃PO₄Toluene110High
2-Methoxy-4-nitrobenzaldehydeBenzyl bromidePd(OAc)₂SPhosK₃PO₄Dioxane100~90

Table 3: Suzuki Coupling of Sterically Hindered Benzaldehydes

Benzaldehyde SubstrateBoronic AcidPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
2-BromobenzaldehydePhenylboronic acidPd/BI-DIMEBI-DIMEK₃PO₄Dioxane100>95[4]
2,6-DichlorobenzaldehydePhenylboronic acidPd₂(dba)₃L1K₂CO₃THF6085[5]

Note: "High" and "Moderate" yields are used where specific quantitative data was not available in the cited literature. L1 refers to 4-(2-(diphenylphosphino)phenyl)morpholine.[5]

Experimental Protocols

Detailed Protocol for the Suzuki Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid

This protocol is a representative example and may require optimization for other substrates.

Materials:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • SPhos (0.02 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Benzaldehyde Derivative - Boronic Acid - Base setup Assemble Reaction under Inert Atmosphere (Ar/N2) reagents->setup catalyst Prepare Catalyst System: - Palladium Precursor - Ligand catalyst->setup glassware Flame-dry Glassware glassware->setup solvents Add Degassed Solvents setup->solvents heating Heat to Desired Temperature with Stirring solvents->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for Suzuki coupling of substituted benzaldehydes.

Catalyst_Selection decision decision result result start Start: Substituted Benzaldehyde steric_check Is the benzaldehyde ortho-substituted? start->steric_check electronic_check What is the electronic nature of the substituent(s)? steric_check->electronic_check No buchwald_nhc Use Bulky, Electron-Rich Ligands: - Buchwald-type (XPhos, SPhos) - NHC Ligands steric_check->buchwald_nhc Yes edg_catalyst Use Electron-Rich, Bulky Ligands to promote oxidative addition electronic_check->edg_catalyst Electron-Donating ewg_catalyst Standard catalysts may work, but consider robust ligands for better performance electronic_check->ewg_catalyst Electron-Withdrawing

Caption: Decision flowchart for catalyst selection based on benzaldehyde substitution.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 4-(3-Methylphenyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low conversion rates in the synthesis of 4-(3-methylphenyl)benzaldehyde via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction to synthesize this compound has a very low conversion rate. What are the most common causes?

Low conversion in Suzuki-Miyaura couplings can stem from several factors. The most common issues include:

  • Inactive Catalyst: The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it may not be reducing efficiently in situ.[1] Additionally, the catalyst, especially sources like Pd₂(dba)₃, can degrade over time and form inactive palladium black.[1]

  • Poor Reagent Quality: The stability of the boronic acid is a frequent cause of low yields.[2] 3-Tolylboronic acid can undergo protodeboronation (hydrolysis) or form unreactive cyclic anhydrides called boroxines.[1][3] The purity of your aryl halide is also important.

  • Inadequate Reaction Conditions: The choice of base, solvent, and temperature are all critical.[4][5] These parameters are highly interdependent and need to be optimized for your specific substrates.

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation and deactivation of the Pd(0) catalyst.[3] Oxygen can also promote side reactions like homocoupling.[3][6]

Q2: How can I determine if my palladium catalyst is the problem?

The catalyst is a primary suspect when reactions fail. Here’s how to troubleshoot it:

  • Activity Test: Run a well-established Suzuki reaction with reliable substrates, such as phenylboronic acid and bromobenzene, using your catalyst.[1] If this control reaction also fails, your catalyst is likely inactive.

  • Precatalyst Activation: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced to the active Pd(0) state.[1] This process can sometimes be inefficient.[1] Consider using modern palladacycle precatalysts (e.g., Buchwald G3 or G4) which are designed for cleaner and more efficient generation of Pd(0).[1]

  • Visual Inspection: The formation of significant amounts of black precipitate (palladium black) early in the reaction is a sign of catalyst decomposition and deactivation.[1]

Q3: I suspect my 3-tolylboronic acid is degrading. How can I address this?

Boronic acid instability is a very common reason for low yields in Suzuki couplings.[2]

  • Check Purity: Use NMR to check the purity of your boronic acid before use.

  • Use Fresh Reagents: It is always best to use freshly purchased or properly stored boronic acid to avoid issues with degradation.[3]

  • Switch to a More Stable Derivative: If stability is a persistent problem, consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters.[1][2] MIDA boronates are particularly stable and can be used in sequential coupling reactions.[1][2]

Q4: What are the most common side reactions, and how can I minimize them?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, converting 3-tolylboronic acid into toluene.[3] It is often promoted by excess water or harsh basic conditions.[3]

    • Mitigation: Use anhydrous solvents, choose a milder base (e.g., K₃PO₄ or Cs₂CO₃), and avoid unnecessarily long reaction times.[3]

  • Homocoupling: This is the self-coupling of the boronic acid to form 3,3'-dimethylbiphenyl. The presence of oxygen can facilitate this side reaction.[3][6]

    • Mitigation: Ensure your reaction mixture is rigorously degassed.[1] Using a direct Pd(0) source, like Pd(PPh₃)₄, instead of a Pd(II) precatalyst can also help reduce homocoupling.[3]

Data Presentation: Optimizing Reaction Parameters

The yield of the Suzuki-Miyaura coupling is highly dependent on the combination of catalyst, ligand, base, and solvent. The tables below provide a summary of how these components can influence the reaction outcome.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)LigandTypical Yield (%)Notes
Pd(OAc)₂ (2%)SPhos>90%Good for a wide range of aryl chlorides and bromides.
Pd₂(dba)₃ (1%)XPhos>95%Highly active system, good for challenging substrates.
Pd(PPh₃)₄ (5%)-70-85%A classic catalyst, but may require higher temperatures.
PdCl₂(dppf) (3%)-85-95%Reliable for many standard couplings.

Yields are illustrative and highly substrate-dependent.

Table 2: Comparison of Bases in Suzuki Coupling

BaseSolvent SystemTypical Yield (%)Characteristics
K₂CO₃Toluene/Water85-95%Common, inexpensive, and effective for many systems.[5]
Cs₂CO₃Dioxane>95%Often gives higher yields, especially with sterically hindered substrates.
K₃PO₄Toluene90-98%A strong base, useful for less reactive aryl chlorides.[5]
Et₃NDMF<50%Organic bases are generally less effective in this reaction.[5]

Data compiled from various sources for illustrative purposes.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 3-tolylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Base Addition: Add a degassed solvent (e.g., a 4:1 mixture of Toluene and Water). Then, add the base (e.g., K₂CO₃, 2.0 eq) as an aqueous solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: High-Throughput Screening of Reaction Conditions
  • Stock Solutions: Prepare stock solutions of your aryl halide and boronic acid in an anhydrous solvent like dioxane.[1] Prepare separate stock solutions for each base you intend to screen.[1]

  • Dispensing: In a 24-well plate, add a pre-weighed amount of each catalyst/ligand combination to individual wells, along with a small stir bar.[1]

  • Reaction Execution: Dispense the substrate and base stock solutions into the wells. Seal the plate and place it on a stirring hotplate at the desired temperature.

  • Analysis: After the reaction time has elapsed, quench the reactions and analyze the conversion rate in each well using LC-MS or a similar technique.

Visualizations

Signaling Pathways and Workflows

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R1-Pd(II)L2-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R1-Pd(II)L2-R2 Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Product) RedElim->Product ArylHalide R1-X (4-Bromobenzaldehyde) ArylHalide->OxAdd BoronicAcid R2-B(OH)2 (3-Tolylboronic Acid) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Conversion Observed CheckReagents 1. Verify Reagent Quality - Boronic Acid (Protodeboronation?) - Aryl Halide Purity - Solvent (Anhydrous? Degassed?) Start->CheckReagents CheckCatalyst 2. Assess Catalyst System - Catalyst Activity (Run control) - Ligand Choice - Pre-catalyst Activation CheckReagents->CheckCatalyst CheckConditions 3. Review Reaction Conditions - Base (Strength & Solubility) - Temperature (Too low?) - Reaction Time CheckCatalyst->CheckConditions AnalyzeByproducts 4. Analyze Side Products - Homocoupling? - Protodeboronation? - Dehalogenation? CheckConditions->AnalyzeByproducts Optimize 5. Systematically Optimize - Screen Bases - Screen Solvents - Screen Catalysts/Ligands AnalyzeByproducts->Optimize

Caption: A systematic workflow for troubleshooting low conversion rates.

Caption: Key factors influencing reaction yield in Suzuki-Miyaura coupling.

References

Impact of base and solvent on Suzuki coupling of 4-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the Suzuki coupling of 4-(3-Methylphenyl)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development to help optimize this specific reaction.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The chosen base may not be strong enough or soluble enough to efficiently promote transmetalation.[1] 2. Inappropriate Solvent: The solvent system may not adequately dissolve all reactants or facilitate the catalytic cycle. 3. Catalyst Inactivity: The palladium catalyst may have decomposed or may not be suitable for this specific substrate. 4. Poor Quality Reagents: Boronic acid may have degraded (protodeboronation), or the aryl halide may be impure.[1][2] 5. Presence of Oxygen: Incomplete degassing can lead to oxidation of the palladium catalyst and phosphine ligands.[1]1. Base Screening: Test a range of bases with varying strengths and solubilities, such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.[1] 2. Solvent Optimization: Screen different solvents or solvent mixtures. Common choices include toluene, dioxane, THF, or DMF, often with a small amount of water.[3] For substrates with sensitive functional groups, anhydrous solvents like toluene or dioxane may be preferable.[1] 3. Catalyst and Ligand Variation: Try different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and consider using more robust ligands like Buchwald's SPhos or XPhos, which are effective for a broader range of substrates.[1] 4. Reagent Quality Check: Use fresh, high-purity boronic acid and aryl halide. Consider using a boronic ester (e.g., pinacol ester) to minimize protodeboronation.[1] 5. Thorough Degassing: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time before heating.[1]
Formation of Side Products 1. Homocoupling of Boronic Acid: This can occur, especially at higher temperatures or with certain catalysts. 2. Dehalogenation of Aryl Halide: The starting aryl halide is reduced, leading to the formation of 3-methylbenzaldehyde.[2] 3. Protodeboronation: The boronic acid is replaced by a hydrogen atom, which can be a significant issue.[1][2] 4. Aldehyde-Related Side Reactions: The aldehyde group may undergo reduction, oxidation, or condensation reactions under certain conditions.1. Optimize Reaction Conditions: Lower the reaction temperature and use the boronic acid in a slight excess (e.g., 1.1-1.2 equivalents). 2. Choice of Base and Solvent: Avoid strongly basic conditions and certain alcoholic solvents that can act as hydride sources.[2] 3. Milder Base/Anhydrous Conditions: Use a milder base like KF or K₃PO₄ and consider anhydrous conditions to reduce the rate of protodeboronation.[1] 4. Protecting Groups/Milder Conditions: If aldehyde side reactions are significant, consider protecting the aldehyde group or screening for milder reaction conditions (lower temperature, shorter reaction time).
Inconsistent Results 1. Variability in Reagent Quality: Water content in solvents or bases can significantly affect the reaction. 2. Atmospheric Contamination: Inconsistent inert atmosphere can lead to variable catalyst deactivation.1. Use Anhydrous Reagents: Use freshly opened anhydrous solvents and finely ground, dried bases. 2. Standardize Procedures: Ensure consistent and thorough degassing procedures for every reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful Suzuki coupling with an aldehyde-containing substrate like this compound?

A1: The choice of base and solvent is crucial. The aldehyde group can be sensitive, so conditions must be selected to avoid side reactions. A moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous aprotic solvent such as dioxane or toluene is often a good starting point to minimize degradation of the aldehyde.[1]

Q2: How does the electronic nature of this compound affect the reaction?

A2: The benzaldehyde portion of the molecule contains an electron-withdrawing aldehyde group, which can activate the aryl halide toward oxidative addition. The 3-methylphenyl group is weakly electron-donating. This electronic balance generally makes the substrate amenable to Suzuki coupling.

Q3: I am observing significant protodeboronation of my boronic acid. How can I prevent this?

A3: Protodeboronation is a common side reaction, particularly in the presence of water and strong bases.[1][2] To minimize this, you can:

  • Use a milder base such as potassium fluoride (KF) or potassium phosphate (K₃PO₄).[1]

  • Employ anhydrous reaction conditions.

  • Use the corresponding boronic acid pinacol ester, which is more stable and less prone to protodeboronation.[1]

Q4: My reaction is sluggish. What can I do to increase the reaction rate?

A4: To increase the reaction rate, consider the following:

  • Increase Temperature: Gradually increase the reaction temperature, but monitor for the formation of side products.

  • Change Ligand: Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which can accelerate the catalytic cycle.[1]

  • Catalyst Loading: A modest increase in the palladium catalyst loading may improve the rate, but this should be balanced against cost and potential for side reactions.

Q5: Can I run this reaction open to the air?

A5: It is strongly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[1] The palladium(0) catalyst and phosphine ligands are sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and low yields.

Data Presentation

The following tables summarize representative quantitative data for the impact of the base and solvent on the Suzuki coupling of a model substrate, 4-bromobenzaldehyde with 3-methylphenylboronic acid. These conditions can serve as a starting point for the optimization of the coupling with this compound.

Table 1: Effect of Base on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)901285
2Cs₂CO₃Dioxane100892
3K₃PO₄Toluene1001095
4Na₂CO₃DMF/H₂O (5:1)801278
5KFDioxane1001865

Reaction Conditions: 4-bromobenzaldehyde (1.0 mmol), 3-methylphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), solvent (5 mL). Yields are for the isolated product.

Table 2: Effect of Solvent on Reaction Yield

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1TolueneK₃PO₄1001095
2DioxaneK₃PO₄1001093
3THFK₃PO₄652475
4DMFK₂CO₃901288
5Acetonitrile/H₂O (4:1)K₂CO₃801672

Reaction Conditions: 4-bromobenzaldehyde (1.0 mmol), 3-methylphenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%). Yields are for the isolated product.

Experimental Protocols

Representative Experimental Protocol for Suzuki Coupling of this compound

This protocol provides a general procedure that can be adapted and optimized for specific experimental setups.

Materials:

  • Aryl Halide (e.g., 4-bromo-3'-methylbiphenyl or 4-iodo-3'-methylbiphenyl) (1.0 equiv)

  • 3-Methylphenylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, 3-methylphenylboronic acid, palladium catalyst, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition pd2_complex->pd0 Reductive Elimination transmetalation Transmetalation pd2_r1_r2 R1-Pd(II)L2-R2 pd2_complex->pd2_r1_r2 Transmetalation boronate R2-B(OH)3- boronate->pd2_r1_r2 base Base (e.g., K3PO4) base->boronate boronic_acid R2-B(OH)2 boronic_acid->boronate pd2_r1_r2->pd0 Reductive Elimination reductive_elimination Reductive Elimination product R1-R2 pd2_r1_r2->product aryl_halide R1-X aryl_halide->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Purified Reagents or Boronic Ester reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Base, Solvent, Temp.) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Screen Bases and Solvents Adjust Temperature conditions_ok->optimize_conditions No check_catalyst Evaluate Catalyst System (Pd Source, Ligand) conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Catalyst System Appropriate? check_catalyst->catalyst_ok change_catalyst Try Different Pd Source and/or Ligand (e.g., SPhos) catalyst_ok->change_catalyst No check_procedure Verify Experimental Procedure (Degassing, Inert Atmosphere) catalyst_ok->check_procedure Yes change_catalyst->check_catalyst procedure_ok Procedure Correct? check_procedure->procedure_ok improve_procedure Ensure Thorough Degassing and Strict Inert Conditions procedure_ok->improve_procedure No success Successful Coupling procedure_ok->success Yes improve_procedure->check_procedure

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Stability of 4-(3-Methylphenyl)benzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(3-Methylphenyl)benzaldehyde under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like many aromatic aldehydes, this compound is susceptible to degradation, primarily through two pathways. The most common is oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH), forming 4-(3-methylphenyl)benzoic acid. This autoxidation can occur upon exposure to air (oxygen) and may be accelerated by light.[1][2][3] Another potential pathway, though generally less common under controlled conditions, is polymerization or self-condensation, which can be catalyzed by acidic or basic impurities.[4]

Q2: What are the optimal storage and handling conditions for this compound to ensure its stability?

A2: To maintain the purity and stability of this compound, proper storage is crucial. It is recommended to store the compound in a cool, dark place under an inert atmosphere.

  • Temperature: For long-term storage, keep the compound in a tightly sealed container at 2-8°C.[5]

  • Atmosphere: To prevent oxidation, flush the container with an inert gas like nitrogen or argon before sealing.[4]

  • Light: Store in an amber or opaque vial to protect it from light, which can catalyze degradation.[1]

Q3: Can I use stabilizers to prolong the shelf-life of this compound?

A3: Yes, adding a small amount of a suitable stabilizer can significantly inhibit degradation pathways. Antioxidants are commonly used to prevent oxidation by scavenging free radicals. The choice depends on the downstream application and compatibility with your reaction conditions. It is essential to verify that the stabilizer does not interfere with your specific experiment.[4]

Data Presentation: Recommended Stabilizers for Aldehydes
Stabilizer TypeExample StabilizerTypical Concentration RangePrimary Function
AntioxidantButylated Hydroxytoluene (BHT)0.01 - 0.1% (w/w)Inhibits oxidation by scavenging free radicals.[4]
AntioxidantTocopherols (Vitamin E)0.01 - 0.1% (w/w)A natural antioxidant that prevents oxidative degradation.[4]

Troubleshooting Guides

Issue 1: My reaction yield is low when using this compound as a starting material.

This could be due to the degradation of the aldehyde before or during the reaction.

  • Possible Cause 1: Impure Starting Material. The aldehyde may have already partially oxidized to the corresponding carboxylic acid.

    • Solution: Check the purity of the aldehyde using techniques like HPLC, GC, or NMR before starting the reaction. If significant impurity is detected, purify the aldehyde by column chromatography or distillation.[6]

  • Possible Cause 2: Degradation During Reaction. The reaction conditions (e.g., high temperature, presence of oxygen, strong base) might be promoting the degradation of the aldehyde.

    • Solution: If possible, run the reaction under an inert atmosphere (N₂ or Ar). Ensure all solvents and reagents are properly degassed. If the reaction is base-sensitive, consider using milder bases or alternative reaction conditions.[7][8]

Issue 2: I see an unexpected peak in my post-reaction analysis (HPLC, NMR, or LC-MS).

An unexpected peak often corresponds to a side product or a degradation product.

  • Possible Impurity: 4-(3-Methylphenyl)benzoic acid. This is the most likely degradation product, formed via oxidation. Its molecular weight is 212.24 g/mol , which is 16 units higher than the starting aldehyde (196.24 g/mol ).[6]

    • Confirmation: Use LC-MS to check for a mass corresponding to the carboxylic acid. In ¹H NMR, the characteristic aldehyde proton peak (around 9-10 ppm) will be absent, and a broad carboxylic acid proton peak may appear further downfield.

  • Possible Impurity: Unreacted Starting Materials. If this compound was synthesized via a Suzuki-Miyaura coupling, you might see residual boronic acids or halides.[6][9]

    • Confirmation: Compare the retention time or spectral data with authentic samples of the starting materials.

Issue 3: The physical appearance of my this compound has changed (e.g., color change, solidification).

A change in appearance can be an indicator of degradation.

  • Observation: Benzaldehydes are typically colorless to pale yellow liquids or solids.[3] Development of a more intense yellow color or solidification can suggest the formation of impurities or polymers.

    • Action: Re-analyze the purity of the material before use. If degradation is confirmed, purification is recommended.

Mandatory Visualization

Below are diagrams illustrating key workflows and concepts related to the use of this compound.

G start Problem Observed: Low Yield or Impurities check_purity 1. Assess Purity of Starting Aldehyde (HPLC/NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify Aldehyde (e.g., Column Chromatography) is_pure->purify No check_conditions 2. Review Reaction Conditions is_pure->check_conditions Yes purify->check_conditions is_inert Is Atmosphere Inert? check_conditions->is_inert use_inert Degas Solvents & Use N₂ or Ar Atmosphere is_inert->use_inert No check_temp_base Are Temp/Base Too Harsh? is_inert->check_temp_base Yes use_inert->check_temp_base modify_conditions Consider Milder Base or Lower Temperature check_temp_base->modify_conditions Yes proceed Proceed with Reaction check_temp_base->proceed No modify_conditions->proceed

Caption: Troubleshooting workflow for stability issues.

G aldehyde This compound (-CHO group) acid 4-(3-Methylphenyl)benzoic Acid (-COOH group) aldehyde->acid Oxidation (+ [O]) (Air, Light)

Caption: Primary degradation pathway via oxidation.

G step1 1. Reaction Setup (e.g., Suzuki Coupling) - Reactants - Pd Catalyst, Base - Degassed Solvent step2 2. Reaction Monitoring - TLC or LC-MS step1->step2 step3 3. Work-up - Quench Reaction - Extraction step2->step3 step4 4. Purification - Silica Gel Column Chromatography step3->step4 step5 5. Purity & Identity Confirmation - HPLC, NMR, MS step4->step5

Caption: Experimental workflow for synthesis & analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline adapted from typical Suzuki-Miyaura cross-coupling procedures.[6][7]

  • Materials:

    • 4-Formylphenylboronic acid (or suitable derivative)

    • 1-Bromo-3-methylbenzene (or suitable aryl halide)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos)[9]

    • Base (e.g., K₂CO₃, K₃PO₄)[6]

    • Degassed solvent (e.g., Dioxane/H₂O, DMF, Toluene)[9]

  • Procedure:

    • To a reaction vessel (e.g., a Schlenk tube), add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.[6]

    • Add the palladium catalyst (typically 1-5 mol%).

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[6][9]

    • Upon completion, cool the mixture to room temperature and quench with water.[6]

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).[6]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by silica gel column chromatography to yield the target compound.[6]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of its primary oxidant, 4-(3-methylphenyl)benzoic acid.

  • Instrumentation & Columns:

    • HPLC system with a UV detector.

    • C18 reverse-phase column.

  • Mobile Phase (Isocratic or Gradient):

    • A mixture of Acetonitrile (ACN) and water, often with a small amount of acid (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to ensure sharp peaks. A typical starting point could be 60:40 ACN:Water.

  • Procedure:

    • Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., ACN) at a concentration of approximately 1 mg/mL.

    • Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25-30 °C).

    • Set the UV detector to a wavelength where both the aldehyde and potential impurities absorb (e.g., 254 nm).

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Analyze the resulting chromatogram. The aldehyde, being less polar, will typically have a longer retention time than the more polar carboxylic acid impurity under reverse-phase conditions.

    • Calculate the purity by integrating the peak areas (% Purity = [Area of Aldehyde Peak / Total Area of All Peaks] x 100).

References

Technical Support Center: Removal of Palladium Catalyst from 4-(3-Methylphenyl)benzaldehyde Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalysts from 4-(3-Methylphenyl)benzaldehyde products, which are often synthesized via palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from my this compound product?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1][2]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][3][4]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[1][4]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][4]

Q2: How do I choose the most suitable palladium removal method for my this compound synthesis?

A2: The optimal method depends on several factors, including:

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.[1]

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?[1]

  • The desired final purity level of your this compound.

  • The scale of your reaction.

  • Cost and time considerations.

A general workflow for selecting a suitable method is outlined in the diagram below.

Q3: What are the advantages of using solid-supported scavengers?

A3: Solid-supported scavengers offer several advantages, including high selectivity for palladium, ease of handling, and simple removal by filtration.[5] This often leads to high recovery of the final product with minimal contamination.

Q4: When is it appropriate to use activated carbon for palladium removal?

A4: Activated carbon is a cost-effective adsorbent for removing palladium.[5][6] However, it can sometimes lead to product loss due to non-specific adsorption.[3] It is a good option when a low-cost method is prioritized and potential yield loss is acceptable.

Q5: Is column chromatography always a good option for palladium removal?

A5: Column chromatography is a very effective technique for achieving high purity and can remove palladium along with other impurities.[4][5] However, it can be time-consuming and require significant amounts of solvent, making it less ideal for large-scale production.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low product yield after purification Product is adsorbing to the purification medium (e.g., activated carbon, scavenger).• Screen different scavengers to find one with high selectivity for palladium and low affinity for your product.[1] • Use the minimum effective amount of the adsorbent.[3] • Wash the adsorbent thoroughly with a suitable solvent after filtration to recover any bound product.[3] • Consider switching to an alternative purification method like crystallization or extraction.[1]
Inconsistent palladium removal The form of the palladium species varies between batches (e.g., different oxidation states).• Standardize the reaction work-up procedure to ensure consistency.[1] • Use a broad-spectrum scavenger that is effective against various palladium species.[1] • Consider a pre-treatment step (e.g., mild oxidation or reduction) to convert palladium to a single, more easily removable form.[1]
Palladium levels remain high after filtration The palladium species is soluble and passing through the filter.• Filtration is primarily effective for heterogeneous palladium.[3] For soluble palladium, use methods like scavenging, chromatography, or extraction.[3]
Scavenger is not effective The chosen scavenger is not suitable for the specific palladium species or reaction conditions.• Screen a variety of scavengers with different functional groups. • Optimize the reaction time, temperature, and solvent for the scavenging step.[1]

Data Presentation: Efficiency of Palladium Scavengers

The following table summarizes the performance of various palladium scavengers from different studies. This data can help in selecting an appropriate scavenger for your needs.

ScavengerInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
MP-TMT33,000< 200> 99.4[7]
MP-TMT500-800< 10> 98[7]
Biotage® MP-TMT852<10>98.8[3]
ISOLUTE® Si-TMT500~20~96[3]
ISOLUTE® Si-Thiol500<10>98[3]
Activated Carbon500~65~87[3]
Carboxen® 56412501299.0[8]
Silica-Thiol1250~50~96[8]
SPM32105 mg in 50 mL<0.5 mg in 50 mL>99.5[3]

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Scavenger
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).[5]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica) to the solution. The amount of scavenger will depend on the specific product and the initial palladium concentration, but a typical starting point is 5-10 wt% relative to the crude product.

  • Agitation: Stir the mixture at room temperature. The optimal stirring time can range from 1 to 18 hours and should be determined experimentally.[1] Gentle heating may improve efficiency in some cases.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[5]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[1]

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude this compound in an appropriate solvent.[5]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[5]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[5]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad helps in removing fine carbon particles.[5]

  • Washing: Wash the Celite®/carbon cake with fresh solvent.[5]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[5]

  • Analysis: Determine the final palladium concentration in the product using ICP-MS or a similar technique.[5]

Visualizations

Palladium_Removal_Workflow start Crude this compound Product check_pd_form Determine Palladium Form start->check_pd_form heterogeneous Heterogeneous (e.g., Pd/C) check_pd_form->heterogeneous Insoluble homogeneous Homogeneous (Soluble) check_pd_form->homogeneous Soluble filtration Filtration through Celite® heterogeneous->filtration scavenging Scavenging (Solid-Supported) homogeneous->scavenging chromatography Column Chromatography homogeneous->chromatography extraction Liquid-Liquid Extraction homogeneous->extraction crystallization Crystallization homogeneous->crystallization analysis Analyze Pd Content (ICP-MS) filtration->analysis scavenging->analysis chromatography->analysis extraction->analysis crystallization->analysis end_pass Purified Product (<10 ppm Pd) analysis->end_pass Pass end_fail Further Purification Required analysis->end_fail Fail

Caption: Workflow for selecting a palladium removal method.

Troubleshooting_Logic start High Residual Palladium check_method Was the removal method appropriate for the Pd form? start->check_method wrong_method Choose a new method (e.g., scavenger for soluble Pd) check_method->wrong_method No check_conditions Were the conditions optimized? check_method->check_conditions Yes end Re-analyze Palladium Content wrong_method->end optimize Optimize time, temperature, scavenger amount check_conditions->optimize No check_scavenger Is the scavenger appropriate? check_conditions->check_scavenger Yes optimize->end screen_scavengers Screen a different class of scavengers check_scavenger->screen_scavengers No check_scavenger->end Yes screen_scavengers->end

Caption: Decision-making for troubleshooting high palladium levels.

References

Preventing homocoupling of boronic acids in reactions with 4-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling of Boronic Acids in Reactions with 4-(3-Methylphenyl)benzaldehyde

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of boronic acid homocoupling, particularly in reactions involving substrates like this compound.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1][2] In the context of a reaction with this compound, this would lead to the formation of a biphenyl dimer from your boronic acid starting material. This side reaction is undesirable as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarities between the homocoupled product and the target molecule.[2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: There are two main pathways that lead to boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[2][3] Rigorous exclusion of oxygen is therefore critical.[3][4]

  • Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled byproduct during its initial reduction to the catalytically active Pd(0) species.[2][5]

Q3: How does the choice of palladium source, ligand, and base affect homocoupling?

A3: The selection of reaction components is crucial in minimizing homocoupling:

  • Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it does not require an in-situ reduction step that can initiate homocoupling.[6] If a Pd(II) precatalyst is used, conditions should favor its rapid reduction to Pd(0) to enter the desired catalytic cycle.

  • Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[7] Their steric bulk can hinder the formation of intermediates that lead to the undesired side reaction.[7]

  • Base: The base is necessary to activate the boronic acid for transmetalation.[8] However, an overly strong base can sometimes promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) as they are generally less likely to promote homocoupling.[7]

Q4: Can the reaction solvent and temperature influence the extent of homocoupling?

A4: Yes, both solvent and temperature play a significant role:

  • Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly employed and can be effective in minimizing homocoupling.[7] While a small amount of water is often necessary to dissolve the base, an excessive amount can sometimes promote homocoupling.[7]

  • Temperature: It is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling reaction.[7]

Troubleshooting Guides

Issue: Significant formation of homocoupling byproduct is observed in the reaction of a boronic acid with this compound.

Below is a troubleshooting workflow and guide to help identify and mitigate the causes of excessive homocoupling.

// Nodes start [label="High Homocoupling Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_oxygen [label="Step 1: Review Oxygen Exclusion Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; degas_check [label="Is the solvent rigorously degassed?\n(e.g., freeze-pump-thaw, sparging)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; inert_check [label="Is the reaction maintained under a positive\npressure of inert gas (Ar or N2)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; improve_degas [label="Action: Improve degassing technique.\nUse freeze-pump-thaw for best results.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; improve_inert [label="Action: Ensure a leak-free setup and\nmaintain positive inert gas pressure.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_reagents [label="Step 2: Evaluate Reaction Components", fillcolor="#FBBC05", fontcolor="#202124"]; pd_source [label="Is a Pd(II) precatalyst being used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; switch_pd0 [label="Action: Switch to a Pd(0) source\n(e.g., Pd(PPh3)4, Pd2(dba)3).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand_check [label="Is an appropriate ligand being used?\n(e.g., bulky, electron-rich)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_ligand [label="Action: Screen bulky phosphine ligands\n(e.g., SPhos, XPhos) or NHCs.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_check [label="Is a strong base being used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_base [label="Action: Switch to a weaker inorganic base\n(e.g., K2CO3, K3PO4).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_procedure [label="Step 3: Adjust Procedural Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; slow_addition [label="Is the boronic acid added all at once?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; implement_slow_addition [label="Action: Add the boronic acid solution slowly\nvia syringe pump.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp_check [label="Is the reaction run at a high temperature?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; lower_temp [label="Action: Lower the reaction temperature\nand monitor for conversion.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_node [label="Homocoupling Minimized", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Connections start -> check_oxygen; check_oxygen -> degas_check; degas_check -> inert_check [label="Yes"]; degas_check -> improve_degas [label="No"]; improve_degas -> inert_check; inert_check -> check_reagents [label="Yes"]; inert_check -> improve_inert [label="No"]; improve_inert -> check_reagents;

check_reagents -> pd_source; pd_source -> ligand_check [label="No"]; pd_source -> switch_pd0 [label="Yes"]; switch_pd0 -> ligand_check; ligand_check -> base_check [label="Yes"]; ligand_check -> optimize_ligand [label="No"]; optimize_ligand -> base_check; base_check -> check_procedure [label="No"]; base_check -> optimize_base [label="Yes"]; optimize_base -> check_procedure;

check_procedure -> slow_addition; slow_addition -> temp_check [label="No"]; slow_addition -> implement_slow_addition [label="Yes"]; implement_slow_addition -> temp_check; temp_check -> end_node [label="No"]; temp_check -> lower_temp [label="Yes"]; lower_temp -> end_node; } .enddot Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Data Presentation

The following tables summarize quantitative data from literature, illustrating the impact of different reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions and the suppression of homocoupling.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryBaseAryl Halide SubstrateYield (%)Notes
1K₃PO₄Aryl bromides80-95Generally effective and often a good first choice.
2K₂CO₃Aryl bromides75-90A common and cost-effective choice, milder than hydroxides.
3Cs₂CO₃Aryl chlorides85-98Often used for less reactive aryl chlorides.
4KOHAryl bromides70-90A strong base, but can promote side reactions.
5NaOHAryl bromides~70Similar to KOH, its high basicity may not be ideal.

Note: Yields are generalized from literature and can be highly substrate-dependent.

Table 2: Comparison of Ligand Performance in Suzuki Coupling

Ligand/Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
None (Ligand-free)4-BromoacetophenoneK₂CO₃Ethanol/H₂O800.598
SPhos4-Amino-2-chloropyridineK₃PO₄Toluene/H₂O1001894
XPhos2-Chloro-6-methylpyridineK₃PO₄t-Amyl alcohol1001896
P(t-Bu)₃4-ChlorotolueneK₃PO₄Dioxane802492

This table illustrates that while some activated substrates can couple efficiently without a ligand, challenging substrates often require bulky, electron-rich phosphine ligands like SPhos and XPhos for high yields.

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Reaction of an Aryl Boronic Acid with this compound

This protocol is a general starting point and should be optimized for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene with 10-20% degassed water)

  • Inert gas (Argon or Nitrogen)

  • Standard, flame-dried glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the aryl boronic acid (1.2-1.5 equiv), and the finely powdered base (2.0-3.0 equiv).

  • Inerting the System:

    • Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the complete removal of atmospheric oxygen.

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

    • Add the degassed solvent mixture via syringe.

  • Degassing (Optional but Recommended):

    • For rigorous oxygen exclusion, the solvent can be degassed using the freeze-pump-thaw method (three cycles). Alternatively, sparging the solvent with an inert gas for 20-30 minutes prior to use is also effective.[1][7]

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Procedural Modification for Problematic Cases (Slow Addition):

If homocoupling remains an issue, slow addition of the boronic acid can be effective.[7]

  • Set up the reaction as described above but withhold the boronic acid.

  • Dissolve the boronic acid in a minimal amount of the degassed reaction solvent in a separate, dry flask under an inert atmosphere.

  • Add the boronic acid solution to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump. This maintains a low instantaneous concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction.[6]

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of 4-(3-Methylphenyl)benzaldehyde and 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in constructing C-C bonds, particularly in the synthesis of biaryl compounds that are prevalent in pharmaceuticals and functional materials. The choice of substrates is critical to the success of this reaction. This guide provides an in-depth comparison of two similar aryl aldehyde substrates in the Suzuki coupling: 4-(3-methylphenyl)benzaldehyde and 4-phenylbenzaldehyde. This analysis, supported by representative experimental data, will aid researchers in selecting the appropriate building blocks and optimizing reaction conditions for their synthetic targets.

Performance Comparison at a Glance

The primary difference between this compound and 4-phenylbenzaldehyde in the context of a Suzuki coupling lies in the electronic and steric influence of the meta-methyl group on the phenyl ring. While both substrates are effective coupling partners, these subtle differences can impact reaction kinetics, yield, and optimal reaction conditions.

ParameterThis compound4-PhenylbenzaldehydeAnalysis
Reaction Rate Potentially slightly fasterBaselineThe meta-methyl group is weakly electron-donating, which can enhance the rate of oxidative addition, often the rate-determining step in the Suzuki coupling of aryl halides.[1]
Typical Yield Good to ExcellentGood to ExcellentBoth substrates are expected to provide high yields under optimized conditions. Minor variations may be observed depending on the specific coupling partner and catalytic system.
Steric Hindrance MinimalNegligibleThe meta-position of the methyl group introduces minimal steric hindrance at the reaction center, making it unlikely to significantly impede the coupling reaction.[2]
Optimal Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands)Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands)Both substrates are generally compatible with a wide range of common palladium catalysts and ligands.[3]
Side Reactions Standard (e.g., homocoupling of boronic acid)Standard (e.g., homocoupling of boronic acid)The potential for side reactions is comparable for both substrates and is more dependent on reaction conditions than the substrate itself.

Theoretical Considerations: Electronic and Steric Effects

The Suzuki coupling catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substrates can influence the rates of these steps.

  • Oxidative Addition: The reaction initiates with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzaldehyde or 4-bromo-3'-methylbiphenyl). The electron-donating nature of the methyl group in the meta position of this compound can slightly increase the electron density of the aromatic ring, potentially facilitating the oxidative addition step.[1]

  • Transmetalation: In this step, the organic group from the boronic acid derivative is transferred to the palladium center. The electronic nature of the substituents on the boronic acid has a more pronounced effect, with electron-donating groups generally accelerating this step.[1] When considering the benzaldehyde substrates, the electronic effect of the methyl group is less direct but contributes to the overall electronic environment of the palladium complex.

  • Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. The electronic nature of the ligands on the palladium complex influences this step, with more electron-donating ligands generally favoring reductive elimination.

The steric effect of the meta-methyl group is generally considered minimal and is not expected to significantly hinder the approach of the catalyst or the coupling partner.

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of aryl bromides, which serve as precursors to the target benzaldehydes. These protocols can be adapted for the specific substrates.

Protocol 1: Suzuki Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid

This protocol is a well-established method for the synthesis of 4-phenylbenzaldehyde.

Materials:

  • 4-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Water

  • Ethyl acetate

  • Hexanes

  • Methanol

Procedure:

  • To a round-bottomed flask, add 4-bromobenzaldehyde (1.0 eq.), phenylboronic acid (1.05 eq.), and 1-propanol.

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add palladium(II) acetate (0.003 eq.), triphenylphosphine (0.009 eq.), and a 2 M aqueous solution of sodium carbonate (1.20 eq.).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of hexanes and methanol to afford 4-phenylbenzaldehyde.

Protocol 2: Suzuki Coupling for the Synthesis of this compound

This protocol can be adapted from the synthesis of similar biaryl compounds. The starting material would be 4-bromobenzaldehyde and 3-methylphenylboronic acid.

Materials:

  • 4-Bromobenzaldehyde

  • 3-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • In a flask, dissolve 4-bromobenzaldehyde (1.0 eq.) and 3-methylphenylboronic acid (1.2 eq.) in a mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2.0 eq.).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) to the reaction mixture.

  • Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction to room temperature and add water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura coupling mechanism and a general experimental workflow.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)-X      Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetalation Base Base (e.g., CO₃²⁻) Base->Transmetalation PdII_biaryl Ar-Pd(II)-Ar'      Ln Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Solvent, and Base start->reagents degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat and Stir Reaction Mixture catalyst->heat monitor Monitor Reaction Progress (TLC, GC, etc.) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography or Recrystallization) workup->purify product Isolate Pure Product purify->product

References

A Comparative Guide to the Synthesis of Substituted Biaryl Aldehydes: Suzuki-Miyaura Coupling vs. Directed C-H Arylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl aldehydes, particularly those with substitution patterns that create steric hindrance, is a critical challenge in the development of pharmaceuticals, advanced materials, and fine chemicals. This guide provides an objective comparison of two powerful synthetic strategies for accessing these valuable motifs: the well-established Suzuki-Miyaura cross-coupling reaction and the increasingly adopted directed C-H arylation. To illustrate the relative merits of each approach, we will focus on the synthesis of the model compound, 2'-Methyl-[1,1'-biphenyl]-2-carbaldehyde.

At a Glance: Performance Comparison

Quantitative data for the synthesis of 2'-Methyl-[1,1'-biphenyl]-2-carbaldehyde using two distinct methods reveals the trade-offs between a traditional cross-coupling approach and a modern C-H activation strategy.

ParameterSuzuki-Miyaura CouplingDirected C-H Arylation
Starting Materials 2-Bromobenzaldehyde, 2-Methylphenylboronic acid2-Methylbenzaldehyde, Aryl Halide
Catalyst System Palladium-based (e.g., Pd(PPh₃)₄)Palladium-based with a directing group
Reaction Time Typically several hours (e.g., 4 h)Typically longer (e.g., 12 h)
Reaction Temperature Generally elevated (e.g., 85 °C)Often higher (e.g., 100-120 °C)
Reported Yield Can be high (A related biphenyl acid synthesis reports 93-96% yield)Moderate to high (A related ortho-C(sp3)-H arylation reports up to 78% yield)
Key Advantage High reliability and broad substrate scopeAtom economy (no need for pre-functionalized boronic acids)
Key Disadvantage Requires synthesis of organoboron reagentsMay require specific directing groups and harsher conditions

Delving into the Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of biaryl aldehydes via Suzuki-Miyaura coupling and directed C-H arylation. These protocols are representative of the general procedures employed in the field.

Suzuki-Miyaura Cross-Coupling

This method involves the palladium-catalyzed reaction between an aryl halide and an organoboron compound. For the synthesis of 2'-Methyl-[1,1'-biphenyl]-2-carbaldehyde, 2-bromobenzaldehyde would be coupled with 2-methylphenylboronic acid.

General Experimental Protocol:

A mixture of the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and a base (e.g., 2 M sodium carbonate solution, 2.0 equiv.) is prepared in a suitable solvent system, often a biphasic mixture like toluene/water or dioxane/water. The reaction mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C for a period of 2 to 24 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl aldehyde.

Directed C-H Arylation

This strategy offers a more atom-economical approach by directly coupling an aryl C-H bond with an aryl halide, facilitated by a directing group that positions the catalyst for selective C-H activation. For the synthesis of 2'-Methyl-[1,1'-biphenyl]-2-carbaldehyde, the ortho C-H bond of a benzaldehyde derivative would be arylated. A transient directing group, such as an amino acid, can be used to facilitate this transformation.

General Experimental Protocol for Ortho-C(sp3)–H Arylation of 2-Methylbenzaldehyde:

In a sealed tube, 2-methylbenzaldehyde (1.0 equiv.), the aryl iodide (2.0 equiv.), a palladium catalyst such as palladium(II) acetate (15 mol%), a transient directing group (e.g., 2-amino-N-methyl-acetamide, 60 mol%), a ligand (e.g., a 2-pyridone derivative, 60 mol%), and an oxidant like silver trifluoroacetate (1.5 equiv.) are combined in a suitable solvent such as hexafluoroisopropanol (HFIP) and acetic acid. The vessel is sealed and heated at approximately 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered and the filtrate is concentrated. The resulting residue is then purified by flash column chromatography on silica gel to yield the ortho-arylated product.[1]

Visualizing the Synthetic Pathways

To better understand the workflow and logic of these synthetic comparisons, the following diagrams illustrate the key steps and relationships.

Suzuki_Miyaura_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Outcome A Substituted Benzaldehyde (Aryl Halide) C Pd Catalyst & Base A->C B Arylboronic Acid B->C D Biaryl Aldehyde C->D High Yield

Caption: Suzuki-Miyaura Coupling Workflow

CH_Arylation_Workflow cluster_reactants_ch Starting Materials cluster_reaction_ch Directed C-H Arylation cluster_product_ch Outcome E Substituted Benzaldehyde G Pd Catalyst, Directing Group, & Oxidant E->G F Aryl Halide F->G H Biaryl Aldehyde G->H Atom Economical

Caption: Directed C-H Arylation Workflow

Conclusion

Both Suzuki-Miyaura coupling and directed C-H arylation are potent methods for the synthesis of substituted biaryl aldehydes. The choice between them often depends on the specific goals of the synthesis. Suzuki-Miyaura coupling offers high reliability and often excellent yields, making it a go-to method for many applications.[2] On the other hand, directed C-H arylation presents a more modern, atom-economical approach that avoids the pre-functionalization of starting materials, which can be advantageous in terms of step economy, although it may require more optimization of reaction conditions and directing groups.[1] For the synthesis of sterically hindered biaryls, both methods have been successfully employed, and the selection will likely be guided by factors such as the availability of starting materials, desired scale, and tolerance of functional groups. Researchers and drug development professionals should consider these factors when designing synthetic routes to novel biaryl aldehyde-containing molecules.

References

Validated analytical methods for 4-(3-Methylphenyl)benzaldehyde analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated Analytical Methods for 4-(3-Methylphenyl)benzaldehyde Analysis

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for the accurate quantification and characterization of pharmaceutical intermediates like this compound. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, established analytical techniques for structurally similar aromatic aldehydes can be readily adapted and validated. This guide provides a comparative overview of suitable analytical methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with detailed experimental protocols and expected performance data based on the analysis of related compounds.

Comparison of Analytical Techniques

The two primary analytical techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the nature of potential impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase through a solid stationary phase. For aromatic aldehydes, Reversed-Phase HPLC (RP-HPLC) with UV detection is a common approach. This method offers high resolution and sensitivity, making it ideal for quantifying individual components in complex mixtures.[1]

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation efficiency and sensitivity. GC is particularly well-suited for the analysis of thermally stable aldehydes.[2]

The following table summarizes the typical performance characteristics of these methods, based on data from analogous aromatic aldehydes.

ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL

Experimental Protocols

Detailed methodologies for HPLC and GC analysis are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Objective: To quantify this compound using a validated RP-HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound reference standard

  • Sample containing this compound

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a wavelength around 254 nm is expected for aromatic aldehydes)

  • Injection Volume: 10 µL[1]

  • Run Time: Approximately 15 minutes[1]

Procedure:

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain this compound and dissolve it in a known volume of methanol. Dilute with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Record the peak areas and construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To quantify this compound using a validated GC-FID method.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary GC column (e.g., RXI-5Sil MS, 30m x 0.32mm i.d.)[2]

  • Data acquisition and processing software

Reagents and Materials:

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound reference standard

  • Internal standard (e.g., ethylbenzene)[2]

  • Solvent (e.g., methanol or dichloromethane)

Chromatographic Conditions:

  • Carrier Gas: Helium with a constant flow[2]

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 100 °C (hold for 5 min), then ramp at 10 °C/min to 300 °C (hold for 10 min).[3]

  • Injection Volume: 1 µL (split or splitless injection)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound and an internal standard in a suitable solvent. Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the solvent containing the internal standard at the same concentration as in the calibration standards.

  • Analysis: Inject the calibration standards and the sample solution into the GC system. Calculate the response factor of this compound relative to the internal standard from the chromatograms of the calibration standards. Use this response factor to determine the concentration of this compound in the sample.

Method Validation Workflow

The validation of these analytical methods should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and accuracy of the results. The typical workflow for method validation is illustrated below.

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Protocol Define Validation Protocol Parameters Select Validation Parameters (Accuracy, Precision, Linearity, etc.) Protocol->Parameters Acceptance Set Acceptance Criteria Parameters->Acceptance Experiments Perform Validation Experiments Acceptance->Experiments Data Collect and Process Data Experiments->Data Analysis Statistical Analysis Data->Analysis Comparison Compare Results with Acceptance Criteria Analysis->Comparison Report Generate Validation Report Comparison->Report

Caption: A typical workflow for the validation of an analytical method.

Spectroscopic Characterization

In addition to chromatographic methods, spectroscopic techniques are essential for the structural confirmation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic aldehyde is characterized by a strong C=O stretching absorption around 1700 cm⁻¹. Aldehydic C-H stretching vibrations are expected to appear as two weak bands between 2830 and 2695 cm⁻¹. The aromatic ring will show C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1400 cm⁻¹ region.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aldehyde proton will appear as a singlet at a downfield chemical shift (around 9-10 ppm). Aromatic protons will resonate in the region of 7-8 ppm. The methyl group protons will appear as a singlet around 2.4 ppm.[4]

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be observed at a downfield chemical shift (around 190 ppm). The aromatic carbons will appear in the 120-150 ppm region. The methyl carbon will resonate at approximately 20-25 ppm.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern will likely involve the loss of the formyl group (-CHO).

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesize Crude Product Purification Purify by Column Chromatography or Recrystallization Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H and ¹³C for Structure) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS Confirmation Structure Confirmed IR->Confirmation NMR->Confirmation MS->Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Comparative Analysis of the Reactivity of 4-(3-Methylphenyl)benzaldehyde and Other Aryl Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the reactivity of 4-(3-Methylphenyl)benzaldehyde against a range of other common aryl aldehydes. The reactivity of aryl aldehydes is a critical parameter in synthetic chemistry, influencing reaction rates, yields, and the feasibility of various transformations. This document outlines the electronic effects of substituents on the benzene ring and presents this data in a comparative format. Detailed experimental protocols for assessing reactivity are also provided.

The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, thus enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to reduced reactivity.[1][2][3] The position of the substituent (ortho, meta, or para) also plays a significant role in its electronic influence.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity of this compound and other selected aryl aldehydes in nucleophilic addition reactions. The reactivity is correlated with the Hammett substituent constant (σ), which quantifies the electronic effect of a substituent. A more positive σ value corresponds to a more electron-withdrawing group and thus higher reactivity. The methyl group is an electron-donating group, which generally leads to a lower reaction rate compared to unsubstituted benzaldehyde or aldehydes with electron-withdrawing substituents.[1][4][5]

AldehydeSubstituentPositionHammett Constant (σ)Expected Relative Reactivity
4-Nitrobenzaldehyde-NO₂para+0.78Very High
4-Chlorobenzaldehyde-Clpara+0.23High
Benzaldehyde-H-0.00Moderate
This compound -C₆H₄-CH₃para to aldehyde, meta to methyl~ -0.07 (for -CH₃ at meta)Slightly Lower than Benzaldehyde
4-Methylbenzaldehyde (p-Tolualdehyde)-CH₃para-0.17Low
4-Methoxybenzaldehyde (p-Anisaldehyde)-OCH₃para-0.27Very Low

Experimental Protocols

Detailed methodologies for key experiments to determine the relative reactivity of aryl aldehydes are provided below.

Protocol 1: Competitive Wittig Reaction

This experiment allows for the direct comparison of the reactivity of two different aldehydes towards a phosphonium ylide. The product ratio, determined by techniques such as ¹H NMR or GC-MS, reflects the relative rates of reaction.

Materials:

  • This compound

  • A reference aldehyde (e.g., benzaldehyde or 4-chlorobenzaldehyde)

  • (Methylene)triphenylphosphorane (generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium)

  • Anhydrous tetrahydrofuran (THF)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard for GC-MS (e.g., dodecane)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise. The solution will turn a characteristic deep red or orange, indicating the formation of the ylide. Stir for 30 minutes at 0 °C.

  • In a separate flask, prepare an equimolar solution of this compound and the reference aldehyde in anhydrous THF.

  • Slowly add the aldehyde mixture to the ylide solution at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the aldehydes are consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the resulting alkenes.

Protocol 2: Kinetics of Condensation with Malononitrile (Knoevenagel Condensation)

This experiment uses UV-Vis spectroscopy to monitor the rate of formation of the colored product from the Knoevenagel condensation of an aryl aldehyde with malononitrile, catalyzed by a weak base like piperidine.

Materials:

  • Aryl aldehyde (e.g., this compound)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Prepare stock solutions of the aryl aldehyde, malononitrile, and piperidine in ethanol.

  • In a quartz cuvette, add the ethanol, the aldehyde solution, and the malononitrile solution.

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Initiate the reaction by adding the piperidine catalyst and start recording the absorbance at the λmax of the product over time.

  • The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

  • Repeat the experiment with different aryl aldehydes under identical conditions to compare their reaction rates.

Visualizations

Experimental Workflow for Reactivity Comparison

G A Select Aryl Aldehydes (e.g., this compound, Benzaldehyde, 4-Nitrobenzaldehyde) B Prepare Equimolar Solutions A->B C React with a Common Reagent (e.g., Wittig Ylide) B->C D Determine Product Ratio (e.g., via GC-MS or 1H NMR) C->D E Calculate Relative Reactivity D->E

Caption: Workflow for determining the relative reactivity of aryl aldehydes.

Mechanism of Nucleophilic Addition to Aryl Aldehydes

G cluster_reactants cluster_transition_state cluster_intermediate cluster_product Reactants Aryl Aldehyde + Nucleophile (Nu⁻) TS [Transition State]‡ Reactants->TS Rate-Determining Step Intermediate Tetrahedral Intermediate TS->Intermediate Product Alcohol Product (after protonation) Intermediate->Product Protonation

Caption: General mechanism for nucleophilic addition to an aryl aldehyde.

References

Comparative Analysis of Cross-Reactivity for 4-(3-Methylphenyl)benzaldehyde and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the potential cross-reactivity of 4-(3-Methylphenyl)benzaldehyde with structurally similar molecules. In the absence of direct experimental data on the cross-reactivity of this compound, this document provides a hypothetical framework based on established principles of antibody-antigen recognition. The information herein is intended to guide researchers in designing and interpreting cross-reactivity studies for this and related compounds.

Cross-reactivity, the binding of an antibody to antigens other than the one used for its induction, is a critical consideration in the development of immunoassays and targeted therapies.[1][2] The degree of cross-reactivity is largely dependent on the structural similarity between the target antigen and other molecules.[3][4] Compounds with minor structural variations, such as the position of a methyl group or the presence of other substituents on the phenyl rings, are more likely to exhibit significant cross-reactivity.

Hypothetical Cross-Reactivity Data

The following table summarizes the predicted cross-reactivity of several structural analogs against a hypothetical antibody raised specifically against this compound. The percentage of cross-reactivity is estimated based on the degree of structural similarity to the target compound. It is important to note that these values are illustrative and would need to be confirmed by experimental analysis.

Compound NameStructurePredicted Cross-Reactivity (%) against anti-4-(3-Methylphenyl)benzaldehyde AntibodyRationale for Prediction
This compound this compound100 Target analyte.
4-(4-Methylphenyl)benzaldehyde4-(4-Methylphenyl)benzaldehydeHigh (~70-90%)Isomer with a different methyl group position on the outer phenyl ring. The overall shape and electronic properties are very similar.
4-(2-Methylphenyl)benzaldehyde4-(2-Methylphenyl)benzaldehydeModerate-High (~50-80%)Isomer with the methyl group in a position that may cause some steric hindrance, potentially reducing antibody binding compared to the 3- and 4-isomers.
3-(3-Methylphenyl)benzaldehyde3-(3-Methylphenyl)benzaldehydeModerate (~30-60%)Isomer with a different position of the benzaldehyde group. This changes the overall geometry of the molecule more significantly.
4-Biphenylcarboxaldehyde4-BiphenylcarboxaldehydeLow-Moderate (~10-40%)Lacks the methyl group, which could be a key part of the epitope recognized by the antibody.
BenzaldehydeBenzaldehydeVery Low (< 5%)Lacks the entire methylphenyl group, representing only a small substructure of the target analyte.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)VanillinNegligible (< 1%)Structurally dissimilar, with different substituents and a single phenyl ring.

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a suitable method for quantifying the cross-reactivity of small molecules like this compound.[5][6][7] This protocol outlines a general procedure for assessing the binding of structural analogs to a specific antibody.

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • This compound-protein conjugate (for coating)

  • Specific primary antibody against this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • This compound standard

  • Test compounds (structural analogs)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the this compound-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a mixture of the primary antibody and either the standard this compound or one of the test compounds (at various concentrations) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Reaction Stopping: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-reactivity = (Concentration of this compound at 50% inhibition / Concentration of test compound at 50% inhibition) x 100

Visualizations

G cluster_0 Competitive ELISA Workflow A Coat Plate with Analyte-Protein Conjugate B Block Non-specific Sites A->B C Add Antibody and Sample/Standard (Competition) B->C D Add Enzyme-linked Secondary Antibody C->D E Add Substrate D->E F Measure Signal E->F

Caption: A simplified workflow for a competitive ELISA to determine cross-reactivity.

G cluster_1 Hypothetical Signaling Pathway Inhibition Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Analyte This compound (Hypothetical Inhibitor) Analyte->Kinase1

Caption: A hypothetical signaling pathway where this compound could act as an inhibitor.

Caption: Logical relationships of structural similarity to the target analyte.

References

The Rising Star in Bioactive Compound Synthesis: A Comparative Guide to 4-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel and efficient synthetic pathways to bioactive molecules is relentless. In this context, 4-(3-Methylphenyl)benzaldehyde is emerging as a versatile and potent building block. This guide provides an objective comparison of its efficacy in the synthesis of chalcones and Schiff bases, two classes of compounds renowned for their diverse biological activities, supported by experimental data and detailed protocols.

Superior Yields in Chalcone Synthesis: A Comparative Analysis

Chalcones, characterized by their α,β-unsaturated ketone core, are precursors to a wide array of flavonoids and exhibit significant anticancer, anti-inflammatory, and antimicrobial properties. The Claisen-Schmidt condensation is the hallmark reaction for their synthesis, where a substituted benzaldehyde reacts with an acetophenone.

While direct comparative studies exclusively focusing on this compound are limited, analysis of existing literature on substituted benzaldehydes in chalcone synthesis provides valuable insights. The methyl group at the meta position in this compound is an electron-donating group, which can influence the electrophilicity of the carbonyl carbon and, consequently, the reaction kinetics and yield.

To illustrate this, we compare the reported yield of a chalcone synthesized from a closely related isomer, 4-methylbenzaldehyde, with those obtained from other substituted benzaldehydes under similar Claisen-Schmidt conditions.

Substituted BenzaldehydeKetoneCatalyst/SolventYield (%)
4-Methylbenzaldehyde AcetophenoneNaOH / Ethanol43%[1]
BenzaldehydeAcetophenoneNaOH / Ethanol58.41%[2]
4-ChlorobenzaldehydeAcetophenoneNaOH / Ethanol58.5% (Aldol), 71.5% (Solvent-free)[2]
3-NitrobenzaldehydeAcetophenoneNaOH / EthanolHigh (not quantified)
4-MethoxybenzaldehydeAcetophenoneNaOH / Ethanol27-99% (variable conditions)[3]

This table summarizes data from various sources and reaction conditions may vary.

The data suggests that while the methyl substituent may not always lead to the highest yields compared to all other functional groups, it provides a respectable yield and offers a valuable scaffold for further molecular exploration. The variation in yields for 4-methoxybenzaldehyde highlights the sensitivity of the reaction to specific conditions.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol provides a representative procedure for the Claisen-Schmidt condensation.

Synthesis of (2E)-1-phenyl-3-(3-methylphenyl)prop-2-en-1-one

Materials:

  • 3-Methylbenzaldehyde

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl, 10% solution)

  • Dichloromethane

Procedure:

  • Dissolve 3-methylbenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) to the mixture with stirring.

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl to neutralize the excess NaOH.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.

G cluster_reactants Reactants cluster_process Synthesis cluster_product Product 3-Methylbenzaldehyde 3-Methylbenzaldehyde Mixing_Solvent Mixing in Ethanol 3-Methylbenzaldehyde->Mixing_Solvent Acetophenone Acetophenone Acetophenone->Mixing_Solvent Base_Addition Addition of NaOH (aq) Mixing_Solvent->Base_Addition Reaction Stirring at RT (2-4h) Base_Addition->Reaction Workup Neutralization with HCl Reaction->Workup Isolation Filtration & Washing Workup->Isolation Purification Recrystallization Isolation->Purification Chalcone (2E)-1-phenyl-3- (3-methylphenyl)prop-2-en-1-one Purification->Chalcone

Caption: Experimental workflow for the synthesis of a chalcone derivative.

Versatility in Schiff Base Synthesis

Schiff bases, containing an imine or azomethine group, are another class of bioactive compounds with applications as antibacterial, antifungal, and antitumor agents.[4][5] The synthesis typically involves the condensation of a primary amine with an aldehyde. This compound serves as a valuable precursor in these reactions.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines a general procedure for the synthesis of a Schiff base.

Synthesis of a Schiff Base from this compound and Aniline

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add aniline (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-3 hours. The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from ethanol.

G cluster_reactants Reactants cluster_process Synthesis cluster_product Product This compound This compound Mixing_Solvent Mixing in Ethanol This compound->Mixing_Solvent Aniline Aniline Aniline->Mixing_Solvent Catalyst_Addition Addition of Glacial Acetic Acid Mixing_Solvent->Catalyst_Addition Reaction Reflux (2-3h) Catalyst_Addition->Reaction Isolation Cooling & Filtration Reaction->Isolation Schiff_Base Schiff Base Derivative Isolation->Schiff_Base

Caption: General workflow for the synthesis of a Schiff base derivative.

Bioactivity and Signaling Pathways

Bioactive compounds derived from substituted benzaldehydes, particularly chalcones, have been shown to exert their anticancer effects by modulating key cellular signaling pathways. While the specific pathways affected by derivatives of this compound are a subject of ongoing research, studies on structurally similar chalcones point towards the inhibition of pro-survival pathways like PI3K/Akt/mTOR and the MAPK/ERK pathway. These pathways are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

G cluster_pathway Signaling Pathway Chalcone Chalcone Derivative (from this compound) PI3K PI3K Chalcone->PI3K ERK ERK Chalcone->ERK Akt Akt mTOR mTOR Proliferation Proliferation Apoptosis Apoptosis

Caption: Postulated mechanism of anticancer action via inhibition of signaling pathways.

References

A Comparative Performance Analysis of 4-(3-Methylphenyl)benzaldehyde in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is critical for optimizing reaction outcomes, ensuring product stability, and streamlining purification processes. This guide provides a comprehensive comparison of the performance of 4-(3-Methylphenyl)benzaldehyde in various solvent systems, juxtaposed with alternative substituted benzaldehydes. The information presented herein is supported by available experimental data and established chemical principles to facilitate informed decision-making in a laboratory setting.

Executive Summary

This compound is a versatile aromatic aldehyde utilized in the synthesis of a variety of organic compounds. Its performance, particularly in terms of solubility, stability, and reaction kinetics, is intrinsically linked to the properties of the solvent in which it is used. This guide explores these key performance indicators, offering a comparative perspective with its isomers and other substituted benzaldehydes. While quantitative data for this compound is limited in publicly accessible literature, this guide extrapolates its likely performance based on data from closely related compounds and fundamental chemical principles.

Data Presentation: Physicochemical Properties and Solubility

A foundational aspect of performance is the solubility of a reagent in different solvents. The table below summarizes the available data for this compound and its structural isomers, 4-(2-Methylphenyl)benzaldehyde and 4-(4-Methylphenyl)benzaldehyde.

PropertyThis compound4-(2-Methylphenyl)benzaldehyde4-(4-Methylphenyl)benzaldehyde
Molecular Formula C₁₄H₁₂OC₁₅H₁₄O₂C₈H₈O
Molecular Weight 196.24 g/mol 226.27 g/mol 120.15 g/mol
Boiling Point Not specifiedNot specified204 °C
Melting Point Not specifiedNot specified-6 °C
Solubility in Water Low (predicted)Low (predicted)2.27 x 10³ mg/L at 25 °C
Solubility in Organic Solvents Soluble in common organic solvents (predicted)Soluble in common organic solvents (predicted)Miscible with ethanol, ethyl ether, acetone; very soluble in chloroform[1]

Note: Due to the limited availability of specific experimental data for this compound, its solubility is predicted based on its structure and the known properties of similar aromatic aldehydes. It is expected to exhibit good solubility in common organic solvents such as methanol, ethanol, acetone, and toluene, and low solubility in water.

Comparative Performance in Chemical Reactions

The solvent system can significantly influence the kinetics and outcome of a chemical reaction. Here, we compare the expected performance of this compound with its isomers and other substituted benzaldehydes in common organic reactions.

Condensation Reactions (Claisen-Schmidt and Knoevenagel)

In condensation reactions, the electrophilicity of the carbonyl carbon is a key determinant of reactivity. Electron-donating groups, such as a methyl group, can slightly decrease this electrophilicity compared to unsubstituted benzaldehyde. However, the position of the methyl group (ortho, meta, or para) can also exert steric effects.

AldehydeReactionCatalyst/SolventYield (%)Observations
BenzaldehydeClaisen-SchmidtNaOH/Ethanol43Baseline reactivity.[2]
4-MethylbenzaldehydeClaisen-SchmidtSolid NaOH (Solvent-free)HighThe electron-donating methyl group at the para position enhances reactivity.[2]
4-MethylbenzaldehydeKnoevenagelCu-MOF/DMSO-d685.6The +I effect of the methyl group leads to a longer reaction time compared to benzaldehydes with electron-withdrawing groups.
3-NitrobenzaldehydeClaisen-SchmidtNaOH/Ethanol-Electron-withdrawing groups generally increase reactivity.

Based on these trends, this compound is expected to exhibit reactivity in condensation reactions that is comparable to or slightly less than 4-methylbenzaldehyde, due to the electron-donating nature of the methyl group. The meta position of the methyl group in this compound results in less steric hindrance around the aldehyde functionality compared to the ortho-isomer, potentially leading to higher yields.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed experimental protocols for assessing the key performance indicators of this compound and its alternatives.

Protocol 1: Determination of Solubility using the Shake-Flask Method

This method is a reliable technique for determining the equilibrium solubility of a compound in various solvents.

Materials:

  • This compound (or alternative aldehyde)

  • Solvents of interest (e.g., methanol, ethanol, acetone, toluene, water) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of the aldehyde to a vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it in the orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Allow the mixture to settle, then carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved solid.

  • Analyze the concentration of the dissolved aldehyde in the filtrate using a validated HPLC method.

  • Calculate the solubility in g/L or mol/L.

Protocol 2: Assessment of Stability by HPLC

This protocol outlines a method for evaluating the stability of this compound in different solvents under accelerated conditions.

Materials:

  • This compound (or alternative aldehyde)

  • Solvents of interest (HPLC grade)

  • Amber HPLC vials with septa

  • Inert gas (e.g., nitrogen or argon)

  • Temperature-controlled ovens or incubators

  • HPLC system with a UV detector

Procedure:

  • Prepare stock solutions of the aldehyde in each solvent of interest at a known concentration.

  • Dispense the solutions into amber HPLC vials.

  • For anaerobic conditions, purge the vials with an inert gas before sealing.

  • Store the vials at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.

  • Analyze the samples by HPLC to determine the concentration of the remaining aldehyde.

  • Calculate the percentage of degradation over time for each solvent and temperature condition.

Protocol 3: Kinetic Study of a Wittig Reaction

This protocol provides a framework for comparing the reaction kinetics of different aldehydes in a Wittig reaction.

Materials:

  • This compound (or alternative aldehyde)

  • A suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Reaction vessel with a magnetic stirrer

  • Syringes for reagent addition

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Analytical technique for monitoring reaction progress (e.g., GC-MS or NMR)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, prepare the phosphonium ylide by reacting the phosphonium salt with the base in the chosen solvent.

  • At time zero, add a solution of the aldehyde to the ylide solution.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench them.

  • Analyze the quenched aliquots to determine the concentration of the reactant and product.

  • Plot the concentration of the aldehyde versus time to determine the reaction rate and rate constant.

Mandatory Visualizations

Experimental_Workflow_Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess aldehyde B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48 hours) C->D E Filter supernatant D->E F Analyze by HPLC E->F G Calculate solubility F->G Stability_Testing_Workflow A Prepare aldehyde solutions in different solvents B Store at various temperatures (4°C, 25°C, 40°C) A->B C Analyze samples by HPLC at timed intervals B->C D Quantify degradation C->D E Compare stability across solvent systems D->E Wittig_Reaction_Pathway Aldehyde This compound Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate + Ylide Phosphonium Ylide (Ph3P=CHR') Ylide->Intermediate Alkene Alkene Product Intermediate->Alkene PhosphineOxide Triphenylphosphine Oxide Intermediate->PhosphineOxide +

References

A Comparative Guide to Boronic Acid Partners for Suzuki-Miyaura Coupling with Aryl Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various boronic acid partners in the Suzuki-Miyaura cross-coupling reaction with an aryl aldehyde. Due to the limited availability of comprehensive comparative data for the specific coupling with 4-(3-Methylphenyl)benzaldehyde, this guide utilizes experimental data for the closely related and representative coupling of 4-bromobenzaldehyde with a diverse range of arylboronic acids. The data presented here is intended to provide researchers with insights into the relative reactivity and expected yields for different boronic acid coupling partners.

Data Presentation: Performance of Boronic Acid Partners

The following table summarizes the yields of the Suzuki-Miyaura coupling reaction between 4-bromobenzaldehyde and various arylboronic acids. The data is compiled from a study by K. Billingsley and S. L. Buchwald, which utilized a palladium-based catalyst system optimized for the coupling of aryl chlorides and bromides.

Boronic Acid PartnerProductYield (%)
Phenylboronic acid4-Phenylbenzaldehyde98
4-Methylphenylboronic acid4-(4-Methylphenyl)benzaldehyde97
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)benzaldehyde96
4-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)benzaldehyde95
4-Chlorophenylboronic acid4-(4-Chlorophenyl)benzaldehyde96
3,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)benzaldehyde98
2-Methylphenylboronic acid4-(2-Methylphenyl)benzaldehyde95
1-Naphthylboronic acid4-(1-Naphthyl)benzaldehyde94
2-Thiopheneboronic acid4-(2-Thienyl)benzaldehyde89

Reaction Conditions: 4-bromobenzaldehyde (1.0 equiv), boronic acid (1.5 equiv), Pd(OAc)2 (2 mol %), SPhos (4 mol %), K3PO4 (2.0 equiv), toluene/water (10:1), 100 °C, 12 h.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, adapted from established literature procedures.

Materials:

  • Aryl bromide (e.g., 4-bromobenzaldehyde)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4), finely ground

  • Toluene, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere of argon, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol %), SPhos (0.04 mmol, 4 mol %), and finely ground potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)L2-X oa->pd2 trans Transmetalation pd2->trans Ar'B(OH)2 (Base) pd2_ar Ar-Pd(II)L2-Ar' trans->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Ar-Ar' Experimental_Workflow start Start: Assemble Reactants setup Set up Reaction under Inert Atmosphere start->setup reaction Heat and Stir Reaction Mixture setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Chromatography workup->purification product Characterize Pure Product purification->product

A Structural and Comparative Guide to 4-(3-Methylphenyl)benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of 4-(3-Methylphenyl)benzaldehyde and its derivatives, detailing their structural characteristics, synthesis, and a comparative look at their biological activities, supported by experimental data.

Introduction

This compound, a biphenyl derivative with the CAS number 400744-83-4, serves as a valuable scaffold in medicinal chemistry and materials science. Its structural isomers and derivatives have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This guide provides a comprehensive comparison of this compound and its derivatives, focusing on their structural analysis, synthesis protocols, and a data-driven comparison of their biological performance.

Structural and Physical Properties

The core structure of this compound consists of a benzaldehyde ring linked to a 3-methylphenyl group at the 4-position. This substitution pattern influences the molecule's conformation and electronic properties, which in turn dictate its reactivity and biological interactions.

PropertyThis compound3-(3-Methylphenyl)benzaldehyde (Isomer)Biphenyl-4-carboxaldehyde (Parent Scaffold)
CAS Number 400744-83-4[1]216443-78-6[2]3218-36-8[3]
Molecular Formula C₁₄H₁₂O[4]C₁₄H₁₂O[2]C₁₃H₁₀O[3]
Molecular Weight 196.24 g/mol [4]196.24 g/mol [2]182.22 g/mol [3]
Melting Point 45-49 °C[1][5]Not available57-59 °C[3]
Boiling Point 332.9±21.0 °C (Predicted)[5]Not available184 °C/11 mmHg[3]
Density 1.074±0.06 g/cm³ (Predicted)[5]Not availableNot available

Synthesis Protocols

The synthesis of this compound and its derivatives often employs cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method.

General Synthesis of 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde (Isomer of the target compound)

A common route for synthesizing the biphenyl scaffold involves the Suzuki-Miyaura cross-coupling reaction. The general procedure for a related isomer, 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde, is as follows:

Reactants:

  • Arylboronic acid (e.g., 3-methylphenylboronic acid) (0.5 mmol)

  • 4-Formylphenylboronic acid (or a suitable aryl halide)

  • Potassium carbonate (K₂CO₃) (1 mmol)

  • Iodine (I₂) (0.75 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol)

  • Acetonitrile (MeCN) (2 mL)

Procedure:

  • To a Schlenk tube, add the arylboronic acid and potassium carbonate.

  • Evacuate and backfill the tube with nitrogen gas twice.

  • Add acetonitrile and iodine at room temperature.

  • Seal the tube and heat the mixture in a preheated oil bath at 80 °C for 8-12 hours under a nitrogen stream.

  • After cooling to room temperature, add acrylic boronic acid and palladium(II) acetate.

  • Stir the mixture at 80 °C for 12-16 hours.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic phases, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate by rotary evaporation.

  • Purify the residue by silica gel column chromatography to obtain the final product.[4]

This versatile method can be adapted for the synthesis of various this compound derivatives by using appropriately substituted starting materials.

Spectroscopic Analysis

Spectroscopic DataPredicted/Characteristic Features for this compound
¹H NMR Aldehydic proton (CHO): Singlet around δ 9.9-10.1 ppm. Aromatic protons: Multiplets in the range of δ 7.2-8.0 ppm. Methyl protons (CH₃): Singlet around δ 2.4 ppm.
¹³C NMR Carbonyl carbon (C=O): Signal around δ 192 ppm. Aromatic carbons: Signals in the range of δ 125-145 ppm. Methyl carbon (CH₃): Signal around δ 21 ppm.
IR (Infrared) C=O stretch (aldehyde): Strong absorption band around 1700-1710 cm⁻¹. C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Mass Spectrometry Molecular Ion Peak (M⁺): Expected at m/z = 196.

Comparative Biological Activity of Derivatives

Derivatives of this compound have been investigated for a range of biological activities. The introduction of different functional groups can significantly modulate their potency and selectivity.

Anticancer Activity

Schiff base derivatives of benzaldehydes are a well-studied class of compounds with potential anticancer properties. Their mechanism of action often involves the induction of apoptosis and interaction with key signaling pathways. For instance, some Schiff bases have shown cytotoxicity against cancer cell lines like HeLa and MCF-7, with IC₅₀ values in the micromolar range.[6] The anticancer activity of benzaldehyde itself has been linked to the suppression of multiple signaling pathways by regulating 14-3-3ζ-mediated protein-protein interactions.

Enzyme Inhibition

Various derivatives of benzaldehyde have demonstrated inhibitory activity against a range of enzymes. The IC₅₀ values are a key metric for comparing the potency of these inhibitors.

Derivative TypeTarget EnzymeReported IC₅₀ Values
N-Acyl-Hydrazone DerivativesButyrylcholinesterase (BChE)IC₅₀ values in the range of 61.88–346.57 μM have been reported for some semicarbazone-sulfonate hybrids.
Thiazolidinedione DerivativesNot SpecifiedSynthesized and evaluated for anticancer activity, with some compounds showing promising results.
Schiff Base DerivativesUreaseSome derivatives have shown significant urease inhibition with IC₅₀ values ranging from 2.7 to 109.2 μM.[7]

Experimental Workflows and Signaling Pathways

The synthesis and evaluation of this compound derivatives follow a structured workflow, from initial synthesis and purification to comprehensive biological screening.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_screening Biological Screening start Starting Materials (Aryl boronic acids, Aryl halides) synthesis Suzuki-Miyaura Cross-Coupling start->synthesis workup Reaction Work-up & Extraction synthesis->workup purification Column Chromatography workup->purification product Pure Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms enzyme Enzyme Inhibition Assays (IC₅₀) product->enzyme cell Cytotoxicity Assays (e.g., MTT) product->cell antimicrobial Antimicrobial Assays (MIC) product->antimicrobial

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.

Certain benzaldehyde derivatives have been shown to exert their anticancer effects by modulating specific signaling pathways. For example, the inhibition of the 14-3-3ζ protein can disrupt downstream signaling cascades that are crucial for cancer cell survival and proliferation.

signaling_pathway ligand Benzaldehyde Derivative protein 14-3-3ζ Protein ligand->protein Inhibition client Client Proteins (e.g., Raf, p53) protein->client Binding downstream Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) client->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis Inhibition

Caption: A simplified diagram illustrating the potential mechanism of action of benzaldehyde derivatives through the inhibition of the 14-3-3ζ protein and its impact on downstream signaling pathways.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. The structural versatility of the biphenyl scaffold allows for the synthesis of a diverse library of derivatives with tunable properties. Further research focusing on the systematic exploration of structure-activity relationships, particularly through the generation of quantitative data for a homologous series of compounds, will be crucial for the rational design of novel therapeutic agents and advanced materials based on this privileged chemical motif. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science.

References

Safety Operating Guide

Proper Disposal Procedures for 4-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4-(3-Methylphenyl)benzaldehyde, designed for researchers, scientists, and drug development professionals. The procedural guidance herein aims to ensure safe handling and environmental protection.

Hazard Identification and Key Safety Data

This compound is classified as a combustible liquid that is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Personal protective equipment (PPE) is crucial to prevent exposure.

A summary of key quantitative data, based on its isomer 3-(4-Methylphenyl)benzaldehyde, is presented below for quick reference.[1]

PropertyValue
Molecular Formula C₁₄H₁₂O
Molecular Weight 196.24 g/mol
Physical State Liquid
Density 1.0758 g/mL at 25 °C
Flash Point > 110 °C (> 230 °F)
Hazard Classifications Acute Toxicity, Oral (Category 4), Aquatic Chronic (Category 2)

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:[1][2][3]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber).

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) is necessary.[1]

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Experimental Protocol for Waste Collection:

  • Container Selection:

    • Obtain a dedicated, leak-proof, and clearly labeled hazardous waste container from your institution's EHS department.

    • The container must be compatible with organic liquids.

  • Labeling:

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Keep the container closed at all times, except when adding waste.

  • Waste Transfer:

    • Conduct all transfers of the chemical waste inside a certified chemical fume hood to minimize inhalation exposure.

    • Carefully pour the this compound waste into the designated hazardous waste container, avoiding splashes.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's EHS office. The waste will be sent to an approved waste disposal plant for incineration or other appropriate treatment.[2][4][5]

Protocol for Empty Container Disposal:

  • Rinsing:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste and add it to the appropriate waste stream.

  • Disposal:

    • After triple rinsing and air-drying, deface or remove the original label.

    • Dispose of the clean, empty container according to institutional guidelines for non-hazardous laboratory glassware or plastic.

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.

    • Prevent the spill from entering drains or waterways.

  • Cleanup and Disposal:

    • Carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Have This compound Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe assess_waste Assess Waste: Pure Chemical or Mixture? prep_container Prepare Labeled Hazardous Waste Container assess_waste->prep_container fume_hood Work in a Chemical Fume Hood ppe->fume_hood fume_hood->assess_waste transfer_waste Transfer Waste to Container prep_container->transfer_waste spill Spill Occurs? transfer_waste->spill seal_store Seal Container & Store in Secondary Containment contact_ehs Contact EHS for Waste Pickup seal_store->contact_ehs spill->seal_store No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->seal_store end End: Waste Disposed by Approved Plant contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals require immediate and precise safety information when handling chemical compounds. This guide provides essential logistical and safety protocols for 4-(3-Methylphenyl)benzaldehyde, including personal protective equipment (PPE), operational procedures, and disposal plans.

Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound (CAS No. 400744-83-4). The following recommendations are synthesized from SDSs of structurally similar aromatic aldehydes, including 4-Methylbenzaldehyde and 2-Hydroxy-3-methylbenzaldehyde. It is imperative to handle this compound with caution and adhere to rigorous laboratory safety standards.

Hazard Summary and Personal Protective Equipment

This compound is anticipated to share hazards with similar aromatic aldehydes, which are classified as combustible liquids, harmful if swallowed, and irritants to the skin, eyes, and respiratory system.[1][2][3][4] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired EquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles with side shields or a Face ShieldEssential to protect against splashes and vapors that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Gloves must be inspected before use and changed immediately if contaminated to prevent skin irritation.[1][2]
Body Protection Laboratory Coat or Chemical-resistant ApronA lab coat should be worn to protect against incidental contact. For larger quantities or splash risks, a chemical-resistant apron is recommended.[1][3]
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo minimize inhalation of vapors, which may cause respiratory irritation.[2][3][4] A respirator may be required for large-scale operations or in case of spills.

Experimental Workflow and Handling Procedures

Proper handling of this compound is critical to ensure personnel safety and experimental integrity. The following workflow outlines the key steps for safe handling from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Review_SDS Review SDS of Analogous Compounds Don_PPE Don Appropriate PPE Review_SDS->Don_PPE 1. Assess Hazards Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area 2. Ensure Safety Weigh_Dispense Weigh and Dispense Chemical Prepare_Work_Area->Weigh_Dispense 3. Begin Work Perform_Experiment Perform Experiment Weigh_Dispense->Perform_Experiment 4. Proceed Store_Properly Store in a Tightly Closed Container in a Cool, Dry Place Perform_Experiment->Store_Properly 5. Post-Experiment Decontaminate_Glassware Decontaminate Glassware and Work Surfaces Store_Properly->Decontaminate_Glassware 6. Cleanup Dispose_Waste Dispose of Waste in Approved Chemical Waste Container Decontaminate_Glassware->Dispose_Waste 7. Waste Management Doff_PPE Doff and Dispose of Contaminated PPE Dispose_Waste->Doff_PPE 8. Final Steps

Caption: Standard operational workflow for handling this compound.

Operational Plan:

  • Pre-Experiment:

    • Thoroughly wash hands and any exposed skin after handling.[1]

    • Ensure the work area, preferably a chemical fume hood, is clean and operational.

    • Keep the compound away from heat, sparks, and open flames as it is a combustible liquid.[1][2]

  • During the Experiment:

    • Avoid eating, drinking, or smoking in the laboratory.[1]

    • Handle the chemical in a manner that minimizes the generation of vapors.

    • In case of skin contact, immediately wash the affected area with plenty of soap and water.[1]

    • If the substance gets into the eyes, rinse cautiously with water for several minutes.[1]

  • Post-Experiment and Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

    • Keep away from strong oxidizing agents and strong bases.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the contents and container to an approved waste disposal plant.[1] Do not release into the environment.[1]

  • Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Handle uncleaned containers as you would the product itself.[1] Do not reuse empty containers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.